IA1-8H2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H12O5 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde |
InChI |
InChI=1S/C13H12O5/c14-5-9-8-4-10(15)18-13(17)11(8)6-2-1-3-7(6)12(9)16/h5,10,15-16H,1-4H2 |
Clé InChI |
PFOGBIGFMSLWJM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=C(C3=C2C(=O)OC(C3)O)C=O)O |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of IA1-8H2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IA1-8H2 is an investigational monoclonal antibody targeting the EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family. EphA2 is frequently overexpressed in a wide array of solid tumors, including breast, lung, prostate, and pancreatic cancers, and its expression levels often correlate with poor prognosis and advanced disease.[1][2] In the context of cancer, EphA2 exhibits a dual role, functioning as both a tumor suppressor and an oncogene, depending on its ligand-binding status.[3][4] this compound is designed to modulate EphA2 activity, thereby inhibiting tumor growth and progression. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on EphA2 signaling, and presenting key experimental data and protocols.
EphA2 Signaling: A Dual-Faceted Role in Cancer
The function of EphA2 is dichotomous, dictated by the presence or absence of its ephrin-A ligands.
Ligand-Dependent (Canonical) Signaling: In normal physiological conditions, the binding of ephrin-A1, its cognate ligand, to EphA2 induces receptor clustering and autophosphorylation of tyrosine residues within the intracellular domain.[3][5] This activation of the canonical signaling pathway typically leads to tumor-suppressive effects, including the inhibition of the Ras-MAPK and PI3K/Akt oncogenic pathways, thereby reducing cell proliferation and migration.[3][6][7]
Ligand-Independent (Non-Canonical) Signaling: In many cancers, EphA2 is overexpressed in the absence of sufficient ephrin-A1 ligand.[8] This unliganded state promotes oncogenic signaling through a non-canonical pathway, primarily driven by phosphorylation of serine 897 (S897) in the juxtamembrane region.[6][8][9][10] This phosphorylation event is mediated by kinases such as AKT, RSK, and PKA, and leads to the activation of pro-tumorigenic signaling cascades, including the Akt-mTORC1 and Raf-MEK-ERK pathways, which promote cell migration, invasion, and survival.[6][8][9]
Mechanism of Action of this compound
This compound is a monoclonal antibody that acts as an agonist, mimicking the effects of the ephrin-A1 ligand. By binding to the extracellular domain of the EphA2 receptor, this compound induces receptor dimerization and subsequent activation of the canonical, tumor-suppressive signaling pathway. The primary mechanisms of action of this compound are:
-
Induction of EphA2 Phosphorylation and Degradation: this compound binding promotes the autophosphorylation of tyrosine residues on EphA2, initiating the canonical signaling cascade. This phosphorylation also marks the receptor for internalization and subsequent degradation, leading to a reduction in total EphA2 levels on the cell surface.
-
Inhibition of Oncogenic Signaling: By activating the canonical pathway, this compound effectively suppresses the ligand-independent, non-canonical signaling. This leads to the dephosphorylation of Akt and ERK, key downstream effectors of the pro-tumorigenic pathway.[7]
-
Suppression of Tumor Growth and Angiogenesis: The net effect of this compound-mediated EphA2 activation is the inhibition of cancer cell proliferation, migration, and invasion. Furthermore, by modulating EphA2 signaling in endothelial cells, this compound can inhibit tumor neovascularization.[11]
Signaling Pathway of this compound Action
Caption: this compound binds to EphA2, inducing phosphorylation and degradation, and inhibiting oncogenic pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the characterization of this compound's interaction with EphA2 and its cellular effects.
Table 1: Binding Affinity of this compound to EphA2
| Parameter | Value | Method |
| KD (nM) | 5.2 | Surface Plasmon Resonance |
| ka (1/Ms) | 1.8 x 105 | Surface Plasmon Resonance |
| kd (1/s) | 9.4 x 10-4 | Surface Plasmon Resonance |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | IC50 (nM) |
| Cell Viability (MTT) | MDA-MB-231 | 75 |
| Cell Viability (MTT) | PC-3 | 110 |
| Migration (Boyden Chamber) | HUVEC | 50 |
Table 3: Effect of this compound on EphA2 Phosphorylation
| Treatment | Cell Line | Fold Increase in p-EphA2 (Tyr588) |
| This compound (100 nM) | MDA-MB-231 | 4.5 ± 0.6 |
| This compound (100 nM) | PC-3 | 3.8 ± 0.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Immunoprecipitation and Western Blotting for EphA2 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of the EphA2 receptor.
1. Cell Lysis:
-
Culture cells to 80-90% confluency and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and collect the lysate.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.[13]
-
Incubate the pre-cleared lysate with an anti-EphA2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.
3. Western Blotting:
-
Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the protein.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.[14][15][16][17]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14][16]
-
Incubate the membrane with a primary antibody against phospho-EphA2 (e.g., p-Tyr588) overnight at 4°C.[14][17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
Strip the membrane and re-probe with an antibody for total EphA2 as a loading control.
Experimental Workflow for Immunoprecipitation
Caption: Workflow for immunoprecipitating EphA2 to analyze its phosphorylation status.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.[18][19][20]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with varying concentrations of this compound for 24-72 hours.
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[21]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[18]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[22][23][24][25][26][27]
1. Cell Implantation:
-
Subcutaneously inject cancer cells (e.g., 1 x 106 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
3. Tumor Measurement and Monitoring:
-
Measure the tumor volume using calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and for changes in EphA2 expression and phosphorylation.
Conclusion
This compound represents a promising therapeutic strategy for cancers that overexpress the EphA2 receptor. By acting as a ligand mimetic, this compound activates the canonical tumor-suppressive signaling pathway of EphA2, leading to the inhibition of oncogenic signaling and the suppression of tumor growth. The data presented in this guide highlight the potent and specific mechanism of action of this compound, supporting its continued development as a novel anti-cancer agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Structure-Activity Relationship Analysis of Peptides Targeting the EphA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EphA2 and Ephrin-A1 Utilize the Same Interface for Both in cis and in trans Interactions That Differentially Regulate Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of receptor tyrosine kinase EphA2 autophosphorylation increases with EphA2 oligomer size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Crosstalk of the EphA2 receptor with a serine/threonine phosphatase suppresses the Akt-mTORC1 pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Serine 897 Phosphorylation of EPHA2 Is Involved in Signaling of Oncogenic ERK1/2 Drivers in Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ephrin-A1 ligand and its receptor, EphA2, are expressed during tumor neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
- 13. ulab360.com [ulab360.com]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 20. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 21. thno.org [thno.org]
- 22. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antiproliferative effects, mechanism of action and tumor reduction studies in a lung cancer xenograft mouse model of an organometallic gold(i) alkynyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
IA1-8H2: A Technical Guide to a Novel Chemical Probe for PHPT1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein histidine phosphatase 1 (PHPT1) is a key enzyme in the regulation of histidine phosphorylation, a post-translational modification increasingly recognized for its role in a multitude of cellular signaling pathways. Dysregulation of PHPT1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The development of potent and selective chemical probes is crucial for elucidating the precise biological functions of PHPT1 and for validating it as a drug target. This technical guide provides an in-depth overview of IA1-8H2, a novel, potent, and reversible inhibitor of PHPT1, and its application as a chemical probe to investigate PHPT1 function.
This compound: A Potent, Non-Covalent Inhibitor of PHPT1
This compound is a derivative of the fungal natural product illudalic acid and has been identified as a potent inhibitor of PHPT1. Unlike other reported PHPT1 inhibitors that act via covalent modification, this compound is a non-covalent, non-competitive, and reversible inhibitor, making it a valuable tool for studying the dynamic regulation of PHPT1.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound's inhibition of PHPT1.
| Parameter | Value | Notes |
| IC50 | 3.4 ± 0.7 μM | The half-maximal inhibitory concentration, indicating the potency of the inhibitor. |
| Mechanism of Inhibition | Non-competitive, Reversible | This compound binds to a site distinct from the active site and does not form a permanent bond with the enzyme. |
| Ki (Estimated) | ~3.4 μM | For a pure non-competitive inhibitor, the Ki is approximately equal to the IC50 value. |
Experimental Protocols
In Vitro PHPT1 Inhibition Assay using a Fluorogenic Substrate
This protocol describes the determination of PHPT1 inhibitory activity of this compound using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Materials:
-
Recombinant human PHPT1 enzyme
-
This compound
-
DiFMUP (substrate)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the recombinant PHPT1 enzyme to the desired final concentration in assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the diluted PHPT1 enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate solution (prepared in assay buffer) to each well.
-
-
Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Determination of the Inhibition Constant (Ki)
For a non-competitive inhibitor, the Ki value can be estimated from the IC50 value using the Cheng-Prusoff equation. In the specific case of non-competitive inhibition, the equation simplifies to Ki ≈ IC50.
Selectivity Profiling (Proposed)
While specific selectivity data for this compound against a broad panel of phosphatases is not yet published, it is a critical step in characterizing it as a chemical probe. A proposed approach is to test this compound against a panel of related protein tyrosine phosphatases (PTPs), as illudalic acid and its analogs have shown some activity against PTPs.
Proposed Panel of Phosphatases:
-
PTP1B
-
SHP2
-
CD45
-
LAR
-
Other relevant serine/threonine phosphatases
The inhibition assays for these phosphatases would be conducted using appropriate substrates and buffer conditions for each enzyme, following a similar protocol to the PHPT1 inhibition assay.
Cellular Target Engagement: A Proposed Workflow
To confirm that this compound engages with PHPT1 within a cellular context, a Cellular Thermal Shift Assay (CETSA) is a recommended method. This assay is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
Proposed Cellular Thermal Shift Assay (CETSA) Protocol
Materials:
-
Cancer cell line with detectable PHPT1 expression (e.g., lung, liver, or renal cancer cell lines)
-
This compound
-
Cell lysis buffer
-
Antibodies against PHPT1 and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat the cultured cancer cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the total protein concentration in the soluble fraction.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PHPT1 antibody.
-
Use an antibody against a loading control to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities for PHPT1 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble PHPT1 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizing PHPT1 Signaling and Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PHPT1 function and its inhibition by this compound.
The Emerging Role of Phosphohistidine Phosphatase 1 (PHPT1) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible protein phosphorylation is a fundamental mechanism governing a vast array of cellular processes. While serine, threonine, and tyrosine phosphorylation have been extensively studied, the significance of histidine phosphorylation is increasingly being recognized as a critical, yet under-investigated, post-translational modification.[1] Central to the regulation of this modification is the enzyme Phosphohistidine Phosphatase 1 (PHPT1), a 14 kDa enzyme that catalyzes the dephosphorylation of phosphohistidine residues in proteins.[2][3] This technical guide provides a comprehensive overview of the current understanding of PHPT1's role in cell signaling, its biochemical characteristics, and its emerging potential as a therapeutic target.
Biochemical Properties and Catalytic Mechanism
PHPT1, encoded by the PHPT1 gene, is structurally distinct from other known protein phosphatases.[1] Its catalytic activity is centered around a critical histidine residue, His53, located within the active site.[4][5] The proposed catalytic mechanism involves His53 acting as a general base to activate a water molecule, which then directly hydrolyzes the phosphate from the phosphohistidine substrate without forming a phospho-enzyme intermediate.[4][6] This mechanism is unique among known protein histidine phosphatases.[1] In addition to phosphohistidine, PHPT1 has been shown to dephosphorylate phospholysine residues in substrates like histone H1 and polylysine, indicating a broader substrate specificity than initially understood.[7][8]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding PHPT1's enzymatic activity, inhibitor sensitivity, and expression in cancerous tissues. It is important to note that while kinetic parameters for artificial substrates are available, detailed kinetic data for the dephosphorylation of physiological substrates by PHPT1 are not yet widely reported in the literature, representing a key area for future research.
Table 1: Kinetic Parameters of PHPT1
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |
| 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) | 220 ± 30 | 0.39 ± 0.02 | 1800 ± 200 | [4] |
| p-nitrophenylphosphate (pNPP) | 11,400 ± 600 (for G126 mutant) | - | - | [9] |
| Phosphate (Pi) (as a product/inhibitor, Kd) | 1,100 | - | - | [1][6] |
| Phenylphosphonic acid (PPA) (inhibitor, KD) | 1,800 ± 100 | - | - | [9] |
Table 2: Inhibition of PHPT1 Activity
| Inhibitor | IC50 (μM) | Inhibition Type | Source(s) |
| Norstictic Acid | 7.9 ± 0.8 | Time-dependent, Covalent | [1] |
| Illudalic Acid (IA1) | 3.5 ± 0.6 | Reversible, Non-competitive | [10] |
| IA1-8H2 (Illudalic Acid Analog) | 3.4 ± 0.7 | Reversible, Non-competitive | [10] |
| Other Illudalic Acid Analogs | 3 - 35 | Reversible, Non-competitive | [9] |
| Zinc (Zn2+) | 25 ± 1 and 490 ± 20 (two binding sites) | - | [4] |
| Copper (Cu2+) | 500 ± 20 | - | [4] |
| Ethacrynic acid | - | Covalent (targets Cys73) | [10] |
Table 3: PHPT1 Expression in Cancer
| Cancer Type | Comparison | Fold Change / Percentage | Source(s) |
| Lung Cancer | Cancer Tissue vs. Normal Adjacent Tissue | 53.42% high expression in cancer vs. 23.33% in normal | [7][11] |
| Lung Cancer with Lymph Node Metastasis | vs. Without Lymph Node Metastasis | Higher expression in metastatic samples (P = 0.016) | [11] |
| Hepatocellular Carcinoma (HCC) | - | High expression associated with poor prognosis | [12] |
| Pancreatic Cancer | Cancer Tissue vs. Paracancerous Tissue | Higher expression in cancer tissue (P < 0.05) | [1][4] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | - | High expression linked to lower overall survival | [5] |
Key Signaling Pathways Regulated by PHPT1
PHPT1 has been implicated in a variety of crucial cellular signaling pathways, acting as a key regulator by dephosphorylating specific phosphohistidine residues on its target proteins.
G-Protein Coupled Receptor (GPCR) Signaling
PHPT1 dephosphorylates the Gβ subunit of heterotrimeric G proteins at His266.[13] Phosphorylation of this residue is thought to be involved in receptor-independent G protein activation. By removing this phosphate group, PHPT1 can modulate the activity of GPCR signaling cascades.[13]
Ion Channel Regulation
PHPT1 plays a critical role in regulating the activity of several ion channels, often in opposition to the histidine kinase Nucleoside Diphosphate Kinase B (NDPK-B).
-
KCa3.1: In T lymphocytes, NDPK-B phosphorylates His358 on the KCa3.1 potassium channel, leading to its activation and subsequent Ca2+ influx.[14] PHPT1 directly binds to and dephosphorylates this site, inhibiting channel activity and negatively regulating T-cell activation.[14]
-
TRPV5: Similarly, PHPT1 inhibits the activity of the epithelial Ca2+ channel TRPV5 by reversing its activation by NDPK-B, which involves the dephosphorylation of His711.[13]
-
TRPC4: In pancreatic β-cells, PHPT1 is required for the proper activation of the TRPC4 ion channel, suggesting a positive regulatory role in this context.[15]
Metabolic Regulation
PHPT1 dephosphorylates ATP-citrate lyase (ACLY), a key enzyme in fatty acid synthesis that produces cytosolic acetyl-CoA.[16] The phosphorylation of a catalytic histidine residue is an initial step in the ACLY reaction.[17] By dephosphorylating ACLY, PHPT1 can inhibit its activity, thereby influencing cellular metabolism.
References
- 1. The expression and clinical prognostic value of protein phosphatase 1 catalytic subunit beta in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphohistidine phosphatase 1 (PHPT1) also dephosphorylates phospholysine of chemically phosphorylated histone H1 and polylysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and activity characterization of human PHPT1 after oxidative modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression and clinical prognostic value of protein phosphatase 1 catalytic subunit beta in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Target Site for Covalent Inhibition of Protein Phosphohistidine Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphohistidine phosphatase 1 (PHPT1) also dephosphorylates phospholysine of chemically phosphorylated histone H1 and polylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into hepatocellular carcinogenesis at transcriptome level by comparing gene expression profiles of hepatocellular carcinoma with those of corresponding noncancerous liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of phosphoprotein phosphatases catalytic subunit genes in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-expressed PTPN1 promotes tumor proliferation signature in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The beta-subunit of G proteins is a substrate of protein histidine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein histidine phosphatase 1 negatively regulates CD4 T cells by inhibiting the K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pT1 clear cell renal cell carcinoma: a study of the association between MIB-1 proliferative activity and pathologic features and cancer specific survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of Small Molecules in Histidine Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein histidine phosphorylation, a crucial yet historically understudied post-translational modification, is emerging as a key regulator in a multitude of cellular processes. The enzymes that govern this modification—protein histidine kinases and phosphatases—represent a new frontier for therapeutic intervention. This technical guide provides an in-depth overview of the methodologies used to investigate the effects of small molecule inhibitors on histidine phosphorylation, with a focus on the enzymes that regulate this dynamic process. Due to the absence of publicly available data on a compound designated "IA1-8H2," this document will utilize known concepts and general methodologies to illustrate the construction of a technical whitepaper on a hypothetical inhibitor of a protein histidine phosphatase.
Introduction to Histidine Phosphorylation
Histidine phosphorylation involves the addition of a phosphate group to one of the two nitrogen atoms in the imidazole ring of a histidine residue. This modification is catalyzed by protein histidine kinases and reversed by protein histidine phosphatases.[1][2][3] Unlike the more extensively studied serine, threonine, and tyrosine phosphorylation, the phosphoramidate bond in phosphohistidine (pHis) is labile, particularly in acidic conditions, which has historically complicated its detection and analysis.[2][3][4][5]
In mammalian cells, key enzymes regulating histidine phosphorylation include the NME (non-metastatic cell) family of kinases (NME1 and NME2) and the phosphatases PHPT1 (Protein Histidine Phosphatase 1), LHPP (Phospholysine Phosphohistidine Inorganic Pyrophosphate Phosphatase), and PGAM5 (PGAM Family Member 5, Mitochondrial Serine/Threonine Protein Phosphatase).[1][2][3][5] These enzymes play roles in a variety of signaling pathways, and their dysregulation has been implicated in disease, making them attractive targets for drug discovery.
Key Mammalian Histidine Phosphatases and Their Inhibitors
A critical step in validating a potential therapeutic target is the development of specific inhibitors. The following table summarizes the primary mammalian protein histidine phosphatases. While specific inhibitors for these enzymes are still largely in the discovery phase, this section outlines the types of data that would be presented for a hypothetical inhibitor.
| Target | Function | Known Substrates | Cellular Localization |
| PHPT1 | The most well-characterized protein histidine phosphatase.[3] | G-protein β subunit, ACLY[3] | Cytoplasm[6] |
| LHPP | A less understood pHis phosphatase.[3] | NME1/2[3] | - |
| PGAM5 | A mitochondrial phosphatase with dual serine/threonine and histidine phosphatase activity.[1][2][3][7] | NME2[6] | Mitochondria[6] |
Experimental Protocols for Assessing Inhibitor Activity
The following sections detail generalized experimental protocols that would be employed to characterize a novel inhibitor of a protein histidine phosphatase.
In Vitro Phosphatase Activity Assay
This assay is designed to measure the direct inhibition of the phosphatase by a small molecule.
Principle: A phosphorylated substrate is incubated with the recombinant phosphatase in the presence and absence of the test compound. The amount of dephosphorylation is then quantified.
Generalized Protocol:
-
Expression and Purification of Recombinant Phosphatase: The target histidine phosphatase (e.g., PHPT1) is expressed in a suitable system (e.g., E. coli) and purified.
-
Preparation of Phosphorylated Substrate: A known substrate of the phosphatase is phosphorylated. This can be achieved using a cognate kinase and ATP.
-
Inhibition Assay:
-
The recombinant phosphatase is pre-incubated with varying concentrations of the inhibitor.
-
The phosphorylated substrate is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is quenched.
-
-
Detection of Dephosphorylation: The amount of remaining phosphorylated substrate or the amount of free phosphate is measured. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP for phosphorylation and measuring the decrease in radioactivity of the substrate.[8]
-
Antibody-based detection: Using a phosphohistidine-specific antibody in a dot-blot or ELISA format.[9]
-
Mass Spectrometry: Quantifying the ratio of phosphorylated to unphosphorylated peptide substrate.[10]
-
-
Data Analysis: The results are used to calculate the IC50 value of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.
Generalized Protocol:
-
Cell Culture and Treatment: Cells expressing the target phosphatase are cultured and treated with the inhibitor or a vehicle control.
-
Heating: The cell lysates are heated at a range of temperatures.
-
Protein Extraction: The soluble fraction of the proteins is separated from the aggregated, denatured proteins by centrifugation.
-
Western Blot Analysis: The amount of soluble target protein at each temperature is quantified by Western blotting using an antibody specific to the phosphatase.
-
Data Analysis: A melting curve is generated, and the shift in the melting temperature in the presence of the inhibitor is determined.
Signaling Pathways and Visualization
Inhibitors of histidine phosphatases can be used to probe the signaling pathways regulated by these enzymes. The following diagram illustrates a hypothetical pathway where a phosphatase inhibitor increases the phosphorylation of a downstream effector, leading to a cellular response.
Caption: Hypothetical signaling pathway modulated by a histidine phosphatase inhibitor.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of a novel histidine phosphatase inhibitor.
References
- 1. pHisphorylation; The Emergence of Histidine Phosphorylation as a Reversible Regulatory Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine Phosphorylation: Protein Kinases and Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detection and analysis of protein histidine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The many ways that nature has exploited the unusual structural and chemical properties of phosphohistidine for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pgam5 released from damaged mitochondria induces mitochondrial biogenesis via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pan-specific Antibody for Direct Detection of Protein Histidine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Characterization of Histidine Phosphorylation Sites Using UPAX and Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to PHPT1 Substrates and Interaction Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphohistidine phosphatase 1 (PHPT1), a member of the Janus family of proteins, is the only known dedicated protein histidine phosphatase in mammals. This enzyme plays a crucial role in cellular signaling by catalyzing the dephosphorylation of phosphohistidine residues in a variety of protein substrates. The reversible phosphorylation of histidine is an emerging area of interest in post-translational modifications, implicated in diverse cellular processes including signal transduction, ion channel regulation, and metabolism. This guide provides a comprehensive overview of the known substrates and interaction partners of PHPT1, detailing the quantitative data available, the experimental protocols used for their identification and characterization, and the signaling pathways in which they participate.
PHPT1 Substrates
PHPT1 exhibits a range of substrate specificity, dephosphorylating key proteins involved in various cellular functions. The following table summarizes the known substrates of PHPT1, including the specific histidine residue dephosphorylated and the kinase responsible for the initial phosphorylation.
| Substrate | Phosphorylation Site | Kinase | Cellular Function | References |
| KCa3.1 (KCNN4) | His358 | NDPK-B (NME2) | Regulation of T-cell activation and calcium signaling | [1] |
| G-protein β subunit (GNB1) | His266 | NDPK-B (NME2) | G-protein coupled receptor (GPCR) signaling | [2] |
| ATP Citrate Lyase (ACLY) | His760 | NME1 | Fatty acid synthesis and metabolism | [3] |
| TRPV5 | Not specified | NDPK-B (NME2) | Calcium reabsorption in the kidney | [4] |
| TRPC4 | His912 | Not Identified | Calcium signaling in pancreatic β-cells | [5] |
| Histone H1 | Lysine residues (chemically phosphorylated) | N/A (in vitro) | Chromatin structure | [6] |
| Histone H4 | Not specified | N/A (in vitro) | Chromatin structure | [7] |
| EGFR | Not specified | Not specified | Receptor tyrosine kinase signaling | [7] |
Quantitative Analysis of PHPT1 Activity
Obtaining precise kinetic parameters for the dephosphorylation of physiological protein substrates by PHPT1 has been challenging. Much of the available quantitative data comes from studies using artificial substrates.
| Substrate | Km | kcat | kcat/Km (M-1s-1) | Conditions | References |
| Ac-Val-Arg-Leu-Lys-His(P)-Arg-Lys-Leu-Arg-pNA | ~10 µM | - | - | 30°C | [8] |
| p-nitrophenylphosphate (pNPP) | 7.4 mM | 0.35 s-1 | 47 | pH 7.6, 37°C | [7][9] |
| 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) | 220 ± 30 µM | 0.39 ± 0.02 s-1 | 1800 ± 200 | pH 8.0, 37°C | [7] |
PHPT1 Interaction Partners
Several proteins have been identified as potential interaction partners of PHPT1 through various methods, including high-throughput screens and targeted studies. The BioGRID database lists 61 protein interactors for human PHPT1 based on physical and genetic evidence.[10] Further validation is required to confirm the biological relevance of many of these interactions.
Signaling Pathways Involving PHPT1
PHPT1 plays a significant regulatory role in several key signaling pathways. Its dephosphorylation of specific substrates can act as a molecular switch, turning off or fine-tuning cellular responses.
T-Cell Receptor Signaling
PHPT1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, intracellular calcium levels rise, leading to the activation of the potassium channel KCa3.1 through phosphorylation of His358 by NDPK-B. The subsequent potassium efflux is crucial for maintaining the calcium influx necessary for T-cell activation. PHPT1 counteracts this by dephosphorylating KCa3.1 at His358, thereby inhibiting channel activity and dampening the T-cell response.[1]
Caption: PHPT1 negatively regulates T-cell activation by dephosphorylating KCa3.1.
G-Protein Coupled Receptor (GPCR) Signaling
PHPT1 is involved in the regulation of GPCR signaling through its interaction with the G-protein β subunit (Gβ). Gβ can be phosphorylated on His266 by NDPK-B, a process that is implicated in receptor-independent G-protein activation. PHPT1 dephosphorylates phospho-Gβ, thereby potentially terminating this mode of signaling and restoring the G-protein to its inactive state.[2]
Caption: PHPT1 modulates GPCR signaling by dephosphorylating the G-protein β subunit.
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize PHPT1 substrates and interaction partners.
Co-Immunoprecipitation (Co-IP) to Identify PHPT1 Interaction Partners
This protocol describes the co-immunoprecipitation of a target protein with PHPT1 from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Antibody against PHPT1 (for IP)
-
Antibody against the putative interacting protein (for Western blot detection)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody against PHPT1 to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against the putative interacting protein.
-
Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Caption: Workflow for Co-immunoprecipitation of PHPT1 interaction partners.
In Vitro Phosphatase Assay for PHPT1 Activity
This protocol describes a colorimetric or fluorometric assay to measure the phosphatase activity of purified PHPT1 against a phosphorylated substrate.
Materials:
-
Purified recombinant PHPT1
-
Phosphorylated substrate (e.g., a phosphopeptide or a purified phosphoprotein)
-
Phosphatase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Malachite green reagent (for colorimetric detection of released phosphate) or a fluorogenic substrate like DiFMUP
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reactions:
-
In a 96-well plate, prepare reaction mixtures containing the phosphatase assay buffer and the phosphorylated substrate at various concentrations.
-
-
Initiate Reaction:
-
Add a known amount of purified PHPT1 to each well to start the dephosphorylation reaction. The final reaction volume is typically 50-100 µL.
-
Incubate the plate at 37°C for a specific time course (e.g., 10, 20, 30 minutes).
-
-
Terminate Reaction and Detect Phosphate Release:
-
For Malachite Green Assay: Stop the reaction by adding the malachite green reagent, which forms a colored complex with the released inorganic phosphate. Measure the absorbance at ~620 nm.
-
For Fluorogenic Assay: If using a continuous assay with a substrate like DiFMUP, monitor the increase in fluorescence over time in the plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Determine the initial reaction velocities and perform Michaelis-Menten kinetic analysis to calculate Km and Vmax.
-
References
- 1. The BioGRID interaction database: 2017 update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Kinase-Substrate Recognition Interface between MYPT1 and Rho-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-citrate lyase as a substrate of protein histidine phosphatase in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHPT1 phosphohistidine phosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphohistidine phosphatase 1 (PHPT1) also dephosphorylates phospholysine of chemically phosphorylated histone H1 and polylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitor Screen Identifies Covalent Inhibitors of the Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Regulation of T-Cell Signaling by Post-Translational Modifications in Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PHPT1 (RP11-216L13.10-005) Result Summary | BioGRID [thebiogrid.org]
The Overlooked Modification: A Technical Guide to the Role of Histidine Phosphorylation in Cancer Progression
For Immediate Release
[City, State] – [Date] – While serine, threonine, and tyrosine phosphorylation have long been in the spotlight of cancer research, a lesser-known post-translational modification, histidine phosphorylation, is emerging as a critical player in tumorigenesis and metastasis. This technical guide provides an in-depth exploration of the mechanisms, key molecular players, and signaling pathways governed by histidine phosphorylation in cancer progression, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Hidden Phosphoproteome
Protein phosphorylation is a fundamental mechanism regulating cellular processes, and its dysregulation is a hallmark of cancer. Histidine phosphorylation, occurring on the nitrogen atoms of the imidazole ring of histidine residues, forms a high-energy phosphoramidate bond. This bond's inherent instability under acidic conditions has historically made it challenging to study, leading to its designation as the "hidden phosphoproteome".[1][2] However, recent advancements in analytical techniques have unveiled its significant role in cancer biology.
This guide will delve into the core components of histidine phosphorylation signaling in cancer: the kinases that add the phosphate group, the phosphatases that remove it, and the downstream signaling cascades they regulate.
Key Players in Histidine Phosphorylation and Cancer
The balance of histidine phosphorylation is maintained by the coordinated action of histidine kinases and phosphatases. Aberrations in the expression and activity of these enzymes are increasingly linked to various cancers.
Histidine Kinases: The "Writers"
In mammalian cells, the primary enzymes known to possess histidine kinase activity are the NME (Non-Metastatic) family proteins, specifically NME1 and NME2 , and more recently, Pyruvate Kinase M2 (PKM2) has been identified to have a moonlighting function as a histidine kinase.[3][4][5]
-
NME1/NME2: These proteins are paradoxically known as metastasis suppressors.[6][7] Their histidine kinase activity is crucial for their function in regulating processes like endocytosis and cell motility.[8]
-
PKM2: A key enzyme in glycolysis, PKM2 can phosphorylate phosphoglycerate mutase 1 (PGAM1) on histidine 11, thereby promoting glycolysis and anabolic biosynthesis to support rapid cell proliferation in cancer.[3][4][9]
Histidine Phosphatases: The "Erasers"
Two key protein histidine phosphatases have been identified with significant roles in cancer:
-
LHPP (Phospholysine Phosphohistidine Inorganic Pyrophosphate Phosphatase): LHPP acts as a tumor suppressor by dephosphorylating histidine-phosphorylated proteins.[10] Its expression is frequently downregulated in several cancers, leading to increased overall histidine phosphorylation and promoting tumor growth.[11][12]
-
PHPT1 (Protein Histidine Phosphatase 1): In contrast to LHPP, PHPT1 has been associated with enhanced tumor cell invasion and migration in some cancers, suggesting a pro-oncogenic role.[11]
Quantitative Data on Histidine Phosphorylation Players in Cancer
The following tables summarize quantitative data on the expression and effects of key histidine phosphorylation-related proteins in various cancers.
| Protein | Cancer Type | Change in Expression in Tumor vs. Normal Tissue | Correlation with Tumor Size | Correlation with Patient Survival | Reference(s) |
| LHPP | Hepatocellular Carcinoma (HCC) | Significantly downregulated (3.63 ± 2.75 vs. 8.63 ± 1.25 in paired adjacent normal tissues) | Negative correlation (r = 0.303; P = 0.005) | Low expression correlates with reduced overall survival. | [13] |
| Colorectal Cancer (CRC) | Markedly lower in CRC tissues compared to normal tissues (P<0.0001) | Low expression associated with larger tumor size. | Higher expression correlates with improved survival. | [4][14] | |
| Gastric Cancer (GC) | Significantly downregulated in GC tissues compared to normal controls (p < 0.05). | - | High expression indicates favorable overall survival. | [15][16][17] | |
| Oral Squamous Cell Carcinoma (OSCC) | Downregulated in OSCC tissues and cells. | - | - | [18][19] | |
| NME1 | Breast Cancer | mRNA expression significantly increased. | - | High levels are related to poor overall survival. | [7] |
| Melanoma & Thyroid Carcinoma | Reduced expression in metastatic cell lines. | - | - | [10] | |
| NME2 | Breast Cancer | mRNA expression significantly increased. | - | High levels are related to poor overall survival. | [7] |
| PGAM1 | Various Cancers | Upregulated in many cancers. | - | - | [1] |
| Experimental Model | Intervention | Quantitative Effect on Tumor Growth/Metastasis | Reference(s) |
| Nude mice with colorectal cancer cells | Overexpression of LHPP | Impeded CRC cell growth and proliferation in vitro and in vivo. | [4] |
| Nude mice with gastric cancer cells | Overexpression of LHPP | Statistically significant reduction in tumor formation rate and number. | [20] |
| Nude mice with hepatocellular carcinoma cells | Activation of LHPP by saRNA | Synergistic effect in inhibiting in vivo antitumor growth when combined with regorafenib. | [21][22] |
| Breast cancer cell lines | Overexpression of NME1 | Reduced cell motility and migration. | [6][9] |
| Cancer cells with PGAM1 Y26F mutant | - | Reduced H11 phosphorylation levels compared to wild-type. | [23] |
Signaling Pathways Involving Histidine Phosphorylation in Cancer
Histidine phosphorylation is integrated into key signaling networks that control cancer cell proliferation, metabolism, and metastasis.
The LHPP-PI3K/AKT Signaling Axis
LHPP has been shown to exert its tumor-suppressive functions by negatively regulating the PI3K/AKT signaling pathway.[4][15][16][17][18][19] Downregulation of LHPP leads to increased phosphorylation and activation of AKT, a central node in cell survival and proliferation pathways.
PKM2-PGAM1 Metabolic Reprogramming
The histidine kinase activity of PKM2 plays a crucial role in metabolic reprogramming in cancer cells. By phosphorylating PGAM1 at histidine 11, PKM2 enhances glycolytic flux and diverts metabolic intermediates into anabolic pathways, providing the building blocks necessary for rapid cell growth.[3][4][9]
NME1/NME2 in Metastasis Suppression
The metastasis suppressor functions of NME1 and NME2 are linked to their histidine kinase activity. One proposed mechanism involves the regulation of endocytosis through interaction with Dynamin 2 (DNM2), a GTPase essential for vesicle scission.[8]
Experimental Protocols for Studying Histidine Phosphorylation
The study of histidine phosphorylation requires specialized techniques to account for the lability of the phosphoramidate bond. Below are outlines of key experimental protocols.
Detection of Histidine Phosphorylation: Phos-tag™ SDS-PAGE
Phos-tag™ SDS-PAGE is a mobility shift-based technique for the separation of phosphorylated and non-phosphorylated proteins.[24][25][26][27]
Workflow:
Protocol Outline:
-
Gel Preparation: Prepare a standard SDS-PAGE resolving gel solution and add Phos-tag™ acrylamide and either MnCl₂ or ZnCl₂ to the final concentrations recommended by the manufacturer.
-
Sample Preparation: Lyse cells in a buffer with a neutral to alkaline pH to preserve phosphohistidine. Add sample buffer and load onto the gel.
-
Electrophoresis: Run the gel using standard SDS-PAGE conditions. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts due to interaction with the Phos-tag™.
-
Transfer and Detection: Transfer the proteins to a membrane and perform western blotting using antibodies specific to the protein of interest or pan-phosphohistidine antibodies.
Identification of Histidine Phosphorylation Sites: Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for identifying specific phosphorylation sites.[2][28][29][30][31]
Protocol Outline:
-
Protein Digestion: Digest the protein of interest with a protease (e.g., trypsin) in a buffer that maintains a neutral or slightly alkaline pH.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as Strong Anion Exchange (SAX) chromatography, which is compatible with the analysis of acid-labile phosphopeptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Collision-induced dissociation (CID) of phosphohistidine-containing peptides produces characteristic neutral losses that can be used for their identification.
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the sequence of the phosphopeptide and the exact site of histidine phosphorylation.
Investigating Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify the interaction partners of a protein of interest.[14][32][33]
Protocol Outline:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest (the "bait" protein).
-
Complex Capture: Add protein A/G-conjugated beads to capture the antibody-bait protein complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its interacting partners from the beads.
-
Analysis: Analyze the eluted proteins by western blotting or mass spectrometry to identify the interacting proteins.
Assessing Cell Migration: Boyden Chamber Assay
The Boyden chamber assay is a common method to quantify cell migration and invasion.[3][12][34][35][36]
Protocol Outline:
-
Chamber Setup: Place a porous membrane insert into the well of a multi-well plate. The lower chamber contains a chemoattractant (e.g., serum-containing medium).
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the insert.
-
Incubation: Incubate the plate to allow cells to migrate through the pores of the membrane towards the chemoattractant.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane.
-
Staining and Quantification: Stain the migrated cells on the lower surface of the membrane and count them under a microscope, or lyse the stained cells and measure the absorbance.
Future Directions and Therapeutic Implications
The burgeoning field of histidine phosphorylation in cancer opens up new avenues for therapeutic intervention. Targeting the key kinases and phosphatases involved in these pathways could offer novel strategies for cancer treatment. The development of specific inhibitors for enzymes like PKM2's histidine kinase activity or agents that can restore LHPP function holds significant promise. Furthermore, the expression levels of proteins like LHPP and NME1/NME2 could serve as valuable prognostic biomarkers.
As our understanding of the "hidden phosphoproteome" deepens, so too will our ability to exploit this critical signaling network for the development of next-generation cancer therapies.
References
- 1. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine Phosphorylation Site Identification by ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor suppressor LHPP regulates the proliferation of colorectal cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Empirical Evidence of Cellular Histidine Phosphorylation by Immunoblotting Using pHis mAbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive analysis of the NME gene family functions in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Loss of the Metastasis Suppressor NME1, But Not of Its Highly Related Isoform NME2, Induces a Hybrid Epithelial-Mesenchymal State in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Metastasis Suppressor NME1 Regulates Expression of Genes Linked to Metastasis and Patient Outcome in Melanoma and Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 13. Downregulation of LHPP Expression Associated with AFP Acts as a Good Prognostic Factor in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metastasis Suppressors NME1 and NME2 Promote Dynamin 2 Oligomerization and Regulate Tumor Cell Endocytosis, Motility and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LHPP suppresses gastric cancer progression via the PI3K/AKT/mTOR signaling pathway [jcancer.org]
- 16. LHPP suppresses gastric cancer progression via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. As a Novel Tumor Suppressor, LHPP Promotes Apoptosis by Inhibiting the PI3K/AKT Signaling Pathway in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. As a Novel Tumor Suppressor, LHPP Promotes Apoptosis by Inhibiting the PI3K/AKT Signaling Pathway in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting LHPP in neoadjuvant chemotherapy resistance of gastric cancer: insights from single-cell and multi-omics data on tumor immune microenvironment and stemness characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Upregulation of LHPP by saRNA inhibited hepatocellular cancer cell proliferation and xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. bujnochem.com [bujnochem.com]
- 26. labmark.cz [labmark.cz]
- 27. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 28. liverpool.ac.uk [liverpool.ac.uk]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. assaygenie.com [assaygenie.com]
- 34. merckmillipore.com [merckmillipore.com]
- 35. researchgate.net [researchgate.net]
- 36. documents.thermofisher.com [documents.thermofisher.com]
Unable to Identify Substance "IA1-8H2"
Following a comprehensive search for information on a substance identified as "IA1-8H2," it has been determined that this identifier does not correspond to any publicly available scientific data. The search across multiple queries, including "physicochemical properties of this compound," "this compound compound," "this compound protein," and "this compound research," did not yield any specific results for a substance with this designation.
This suggests that "this compound" is likely a proprietary, internal, or otherwise non-publicly documented identifier for a compound, protein, or other research article. Without a definitive identification of the substance, it is not possible to provide the requested in-depth technical guide on its physicochemical properties, experimental protocols, and associated signaling pathways.
While the search did yield some tangential results, such as a study on 8-hydroxyquinoline derivatives[1] and information on Apolipoprotein A-I[2], there is no direct evidence to link these to the "this compound" identifier. Proceeding with these as the subject of the report would be highly speculative and would not fulfill the core requirements of the user's request.
Therefore, the creation of the requested technical guide or whitepaper cannot be completed without further clarification on the identity of "this compound." If a more common or public identifier for this substance is available, please provide it to enable a renewed search for the required information.
References
Methodological & Application
Application Notes and Protocols: Utilizing IA1-8H2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IA1-8H2 is a potent, non-covalent, and non-competitive inhibitor of Protein Histidine Phosphatase 1 (PHPT1).[1][2] This document provides detailed application notes and protocols for the utilization of this compound in cell-based assays to investigate the role of PHPT1 in various signaling pathways. PHPT1 is a crucial enzyme that dephosphorylates histidine residues on a variety of protein substrates, thereby regulating numerous cellular processes.[3][4] Understanding the impact of PHPT1 inhibition by this compound can provide valuable insights into the cellular functions of this phosphatase and its potential as a therapeutic target in diseases such as cancer.[1][5]
Mechanism of Action and Signaling Pathways
PHPT1 acts as a negative regulator in several signaling cascades by removing phosphate groups from histidine residues on its substrate proteins. The inhibition of PHPT1 by this compound is expected to lead to the hyperphosphorylation of these substrates, thereby modulating their activity and downstream signaling events.
Key signaling pathways influenced by PHPT1 include:
-
Ion Channel Regulation: PHPT1 dephosphorylates and regulates the activity of ion channels such as the calcium-activated potassium channel KCa3.1 and the transient receptor potential cation channel TRPV5.[6][7]
-
G-Protein Signaling: The beta subunit of heterotrimeric G proteins is a known substrate of PHPT1.[6][7] Inhibition of PHPT1 can therefore impact G-protein coupled receptor (GPCR) signaling.
-
Metabolic Regulation: PHPT1 dephosphorylates and regulates ATP citrate lyase (ACLY), a key enzyme in fatty acid synthesis.[6][7]
Below are diagrams illustrating the established signaling pathways of PHPT1 and the proposed mechanism of action for this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound and other relevant compounds from in vitro assays.
| Compound | Target | Assay Type | IC50 | Inhibition Type | Reference |
| This compound | PHPT1 | Fluorogenic | 3.4 ± 0.7 µM | Non-competitive, Non-covalent | [1][2] |
| IA1 (Illudalic Acid) | PHPT1 | Fluorogenic | 3.5 ± 0.6 µM | - | [2] |
| Norstictic Acid | PHPT1 | Fluorogenic | 7.9 ± 0.8 µM | Covalent, Time-dependent | [8] |
| Ethacrynic Acid | PHPT1 | Colorimetric (pNPP) | - | Covalent | [6] |
| Zinc (Zn2+) | PHPT1 | Fluorogenic | 25 ± 1 µM and 490 ± 20 µM | - | [9] |
| Copper (Cu2+) | PHPT1 | Fluorogenic | 500 ± 20 µM | - | [9] |
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to assess the effect of this compound on the phosphorylation of a known PHPT1 substrate, the KCa3.1 potassium channel, using Phos-tag™ Western Blotting.
Protocol 1: Analysis of KCa3.1 Phosphorylation in Response to this compound Treatment
This protocol is designed to qualitatively and semi-quantitatively measure the change in the phosphorylation status of KCa3.1 in a human cell line. Jurkat cells, a human T lymphocyte cell line, are a suitable model as they endogenously express KCa3.1.
Materials:
-
This compound (stock solution in DMSO)
-
Jurkat cell line (or other suitable cell line expressing KCa3.1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Phos-tag™ acrylamide
-
Western Blotting equipment and reagents
-
Primary antibody against KCa3.1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Experimental Workflow Diagram:
References
- 1. Phos-tag SDS–PAGE and immunoblot analysis [bio-protocol.org]
- 2. A screening method for phosphohistidine phosphatase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of TRPV5 regulation by physiological and pathophysiological modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Human PHPT1 ELISA kit | Cell Culture Supernatant, Cell Samples, Plasma [antibodies-online.com]
- 7. Molecular Mechanisms of Calmodulin Action on TRPV5 and Modulation by Parathyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein subunit phosphorylation as a regulatory mechanism in heterotrimeric G protein signaling in mammals, yeast, and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vitro PHPT1 Inhibition Assay with IA1-8H2
These application notes provide a detailed protocol for conducting an in vitro inhibition assay of Protein Histidine Phosphatase 1 (PHPT1) using the inhibitor IA1-8H2. This document is intended for researchers, scientists, and drug development professionals investigating PHPT1 as a therapeutic target.
Introduction
Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes. While serine, threonine, and tyrosine phosphorylation are well-studied, the significance of histidine phosphorylation in mammalian cells is an emerging area of interest.[1] Protein Histidine Phosphatase 1 (PHPT1) is a key enzyme that specifically dephosphorylates phosphohistidine residues, playing a crucial role in various signaling pathways.[2][3] Its involvement in diseases such as cancer makes it an attractive target for therapeutic intervention.[4][5]
This compound is a derivative of the fungal natural product illudalic acid and has been identified as a potent, non-covalent, and non-competitive inhibitor of PHPT1.[1][6] This protocol details a fluorogenic in vitro assay to measure the inhibitory activity of this compound against PHPT1. The assay utilizes the fluorescent substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by PHPT1, produces a highly fluorescent product.[7][8]
Signaling Pathway of PHPT1
PHPT1 is involved in multiple signaling pathways by dephosphorylating a variety of protein substrates. This includes key proteins involved in ion transport, cell metabolism, and G-protein signaling. The diagram below illustrates the central role of PHPT1 in regulating these cellular processes.
Caption: PHPT1 signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the PHPT1 inhibition assay with this compound.
| Parameter | Value | Reference |
| Inhibitor | This compound | [4][6] |
| Target Enzyme | PHPT1 | [4][6] |
| IC50 of this compound | 3.4 ± 0.7 µM | [1] |
| Mechanism of Inhibition | Non-covalent, Non-competitive | [1][6] |
| Assay Substrate | DiFMUP | [7][8] |
| PHPT1 kcat | 0.39 ± 0.02 s⁻¹ | [8][9] |
| PHPT1 Km for DiFMUP | 220 ± 30 µM | [8][9] |
| PHPT1 kcat/Km | 1800 ± 200 M⁻¹s⁻¹ | [8][9] |
Experimental Protocol: In Vitro PHPT1 Inhibition Assay
This protocol is optimized for a 96-well plate format, suitable for inhibitor screening and IC50 determination.
Principle of the Assay
The assay measures the enzymatic activity of PHPT1 through the dephosphorylation of the fluorogenic substrate DiFMUP. The product, 6,8-difluoro-4-methylumbelliferone (DiFMU), is highly fluorescent and can be detected using a fluorescence plate reader. The rate of fluorescence increase is directly proportional to PHPT1 activity. The inhibitory effect of this compound is quantified by the reduction in this rate.
Materials and Reagents
-
Recombinant Human PHPT1 (e.g., from commercial vendors)[10][11][12][13]
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) (e.g., from Thermo Fisher Scientific)
-
Assay Buffer: 50 mM MES, 100 mM NaCl, pH 6.0
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 358 nm, Emission: 450 nm)
-
Multichannel pipette
Experimental Workflow
The workflow for the PHPT1 inhibition assay is depicted in the diagram below.
Caption: Workflow for the in vitro PHPT1 inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
PHPT1 Stock Solution: Prepare a stock solution of recombinant human PHPT1 in Assay Buffer. The final concentration in the assay should be approximately 100 nM.[8]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 100 nM).
-
DiFMUP Substrate Solution: Prepare a 3 mM stock solution of DiFMUP in Assay Buffer.[8]
-
-
Assay Plate Setup:
-
Add 40 µL of Assay Buffer to each well of a 96-well plate.
-
Add 1 µL of the appropriate this compound dilution (or DMSO for control wells) to each well.
-
Add 5 µL of the PHPT1 stock solution to each well (except for the 'no enzyme' control wells, to which 5 µL of Assay Buffer should be added).
-
The total volume in each well at this stage is 46 µL.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding 4 µL of the 3 mM DiFMUP substrate solution to each well using a multichannel pipette.
-
The final volume in each well will be 50 µL. The final concentrations will be approximately 100 nM PHPT1 and the desired range of this compound concentrations. The final DiFMUP concentration will be 240 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) every minute for a period of 30 to 60 minutes.
-
Data Analysis
-
Calculate Reaction Rates:
-
For each well, plot the fluorescence intensity against time.
-
The initial reaction rate (V) is the slope of the linear portion of this curve.
-
-
Determine Percent Inhibition:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)] * 100
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Cautions and Considerations
-
PHPT1 activity can be sensitive to reducing environments and inhibited by certain transition metal ions.[9]
-
Ensure that the final concentration of DMSO in the assay does not exceed 2% to avoid affecting enzyme activity.
-
It is crucial to include appropriate controls in each experiment:
-
No Enzyme Control: To determine the background fluorescence of the substrate.
-
No Inhibitor (DMSO) Control: To determine the maximum enzyme activity.
-
-
The assay is continuous and sensitive, requiring only small amounts of enzyme.[7][8]
References
- 1. Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor Screen Identifies Covalent Inhibitors of the Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHPT1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Inhibitors Based on Illudalic Acid - ChemistryViews [chemistryviews.org]
- 6. biocat.com [biocat.com]
- 7. In Vitro Assays for Measuring Protein Histidine Phosphatase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
- 11. cusabio.com [cusabio.com]
- 12. betalifesci.com [betalifesci.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Targeting IA-1/INSM1 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IA-1 (Insulinoma-associated-1), also known as INSM1, is a zinc-finger transcription factor that plays a crucial role in neuroendocrine differentiation. While historically utilized as a highly specific and sensitive biomarker for neuroendocrine tumors, including small cell lung cancer (SCLC), recent research has illuminated its potential as a therapeutic target. INSM1 is highly expressed in SCLC and is implicated in key signaling pathways that drive tumor proliferation and survival. These application notes provide an overview of the therapeutic potential of targeting INSM1 in lung cancer cell lines, along with detailed protocols for relevant experimental validation.
Targeting INSM1 directly has proven challenging due to its nature as a transcription factor. However, indirect strategies, such as inhibiting upstream or downstream signaling pathways or utilizing the INSM1 promoter for targeted therapies, have shown promise in preclinical studies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of targeting INSM1-related pathways in neuroendocrine lung cancer models.
Table 1: Efficacy of Targeting INSM1-Related Signaling Pathways in SCLC Cell Lines
| Compound/Therapy | Target Pathway | Cell Line(s) | Observed Effect | Reference |
| Shh Pathway Inhibitors (e.g., cyclopamine, vismodegib, GANT-61) | Sonic Hedgehog (Shh) | SCLC cell lines | Downregulation of INSM1 expression, inhibition of SCLC proliferation. | |
| LSD1 Inhibitors | Lysine-specific demethylase 1 | SCLC cell lines | Reduction of SCLC tumor growth. | |
| Protein Neddylation Inhibitors | Neddylation pathway | SCLC cell lines | Reduction of SCLC tumor growth. | |
| 5'-Iodotubercidin | Adenosine kinase (ADK) | Neuroblastoma cell lines (relevant to NE lung cancer) | Downregulation of INSM1 and suppression of neuroendocrine cancer growth. | |
| INSM1 promoter-linked suicide gene therapy | INSM1-expressing cells | Neuroendocrine tumor cells | Specific death of neuroendocrine tumor cells in vitro and in vivo. |
Signaling Pathway
The signaling pathway involving INSM1 is complex and central to the proliferation of neuroendocrine lung cancer cells. A key pathway involves a positive feedback loop with the N-myc proto-oncogene.
Recommended working concentration for IA1-8H2 in culture
Based on the search results, a specific antibody designated "IA1-8H2" could not be definitively identified. The provided information may contain a typographical error or refer to a non-publicly cataloged antibody. However, searches for similar terms yielded results for antibodies against "IA1" (also known as INSM Transcriptional Repressor 1) and "Iba1" (Ionized calcium-binding adapter molecule 1).
This document will proceed under the assumption that the intended target is Iba1 , a widely used marker for microglia and macrophages. The following application notes and protocols are based on a representative rabbit monoclonal antibody against Iba1/AIF-1.
Application Notes for Anti-Iba1/AIF-1 Antibody
Target: Ionized calcium-binding adapter molecule 1 (Iba1/AIF-1)
Description: Iba1, also known as Allograft Inflammatory Factor 1 (AIF-1), is a 17 kDa cytoplasmic, calcium-binding protein that is specifically expressed in cells of monocytic lineage, such as microglia and macrophages.[1] It is commonly used as a marker for these cell types. Upregulated in response to interferon-gamma, Iba1 is involved in modulating macrophage-dependent immune responses.[1] As an F-actin-binding protein, it plays a role in actin cytoskeleton remodeling, which is crucial for morphological changes associated with microglia/macrophage activation and phagocytosis.[1]
Applications: The recommended working concentrations for this antibody are suitable for various immunoassays, including Western Blotting (WB), Immunofluorescence (IF), Immunohistochemistry (IHC), and Flow Cytometry (FC).[1]
Recommended Working Concentrations
The optimal working concentration should be determined empirically for each specific application and experimental setting. The following table provides recommended starting dilutions based on available data.[1]
| Application | Recommended Starting Dilution | Concentration Range (if stock is 1 mg/mL) |
| Western Blotting | 1:1000 | 1 µg/mL |
| Immunofluorescence (Immunocytochemistry) | 1:50 - 1:200 | 5 - 20 µg/mL |
| Immunofluorescence (Frozen) | 1:50 - 1:200 | 5 - 20 µg/mL |
| Flow Cytometry (Fixed/Permeabilized) | 1:50 - 1:200 | 5 - 20 µg/mL |
| Immunohistochemistry (Paraffin) | 1:800 - 1:3200 | 0.3125 - 1.25 µg/mL |
| Immunoprecipitation | 1:50 | 20 µg/mL |
Experimental Protocols
Western Blotting Protocol
This protocol provides a general procedure for detecting endogenous levels of total Iba1 protein.
a. Cell Lysis and Protein Extraction
-
Culture cells (e.g., macrophage or microglial cell lines) to the desired confluence.
-
Wash cells once with ice-cold PBS.
-
Add 1X RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells off the plate and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
b. Electrophoresis and Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting
-
Block the membrane with 5% w/v non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary Anti-Iba1 antibody diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
Immunofluorescence (Immunocytochemistry) Protocol
This protocol is for visualizing Iba1 in cultured cells.
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.3% Triton™ X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block with 5% normal goat serum (or other appropriate serum) in PBS for 60 minutes.
-
Incubate with Anti-Iba1 primary antibody, diluted 1:50 to 1:200 in blocking buffer, in a humidified chamber overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each in the dark.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Signaling and Functional Context of Iba1
Iba1 is a key player in the activation of microglia and macrophages. Its function is tightly linked to the reorganization of the actin cytoskeleton, which is essential for cell motility, membrane ruffling, and phagocytosis. Upon activation by stimuli such as pathogens or inflammatory signals, Iba1 expression is upregulated, and it contributes to the structural changes required for an effective immune response.
References
Application Notes and Protocols for Studying ATP Citrate Lyase (ACLY) Regulation
Topic: Characterization of Novel Inhibitors for ATP Citrate Lyase (ACLY) Regulation Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "IA1-8H2" did not yield any publicly available information linking it to the inhibition or study of ATP Citrate Lyase (ACLY). The following application notes and protocols are therefore provided as a comprehensive guide for the characterization of a novel, representative ACLY inhibitor, and are based on established methodologies for studying known ACLY inhibitors. All quantitative data presented are illustrative examples and should be replaced with experimental results obtained for the specific compound under investigation.
Introduction to ATP Citrate Lyase (ACLY)
ATP Citrate Lyase (ACLY) is a crucial enzyme that links cellular energy metabolism from carbohydrates to the biosynthesis of lipids.[1][2][3] It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a key step in the production of cytosolic acetyl-CoA.[3][4] This pool of acetyl-CoA is essential for de novo fatty acid synthesis and cholesterol production.[4] Furthermore, ACLY-derived acetyl-CoA is a substrate for histone acetylation, thus playing a significant role in epigenetic regulation and gene expression.[5]
Dysregulation of ACLY has been implicated in various diseases, including cancer, cardiovascular diseases, and non-alcoholic fatty liver disease (NAFLD).[1][2] In many cancer types, ACLY is upregulated to support the high demand for lipids for membrane biogenesis in rapidly proliferating cells.[3][6] Therefore, inhibition of ACLY presents a promising therapeutic strategy for these conditions.[3][7] These application notes provide a framework for characterizing the effects of a novel inhibitor on ACLY activity and its downstream cellular processes.
Data Presentation: Characterization of a Novel ACLY Inhibitor
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols outlined below.
Table 1: In Vitro ACLY Inhibition
| Parameter | Value |
| Inhibitor Concentration | |
| 0.1 µM | Insert % Inhibition |
| 1 µM | Insert % Inhibition |
| 10 µM | Insert % Inhibition |
| 100 µM | Insert % Inhibition |
| IC50 | Insert calculated value |
| Mechanism of Inhibition | e.g., Competitive, Non-competitive |
Table 2: Cellular Effects of ACLY Inhibition in Cancer Cell Line (e.g., A549)
| Parameter | Control | 1 µM Inhibitor | 10 µM Inhibitor |
| Cell Viability (% of Control) | 100% | Insert Value | Insert Value |
| Apoptosis Rate (%) | Insert Value | Insert Value | Insert Value |
| De Novo Lipogenesis (% of Control) | 100% | Insert Value | Insert Value |
| p-ACLY (Ser455) Levels (Relative to Total ACLY) | Insert Value | Insert Value | Insert Value |
| Histone H3 Acetylation (Relative to Total H3) | Insert Value | Insert Value | Insert Value |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of ACLY in cellular metabolism and provide a visual guide to the experimental procedures for inhibitor characterization.
Experimental Protocols
In Vitro ACLY Enzyme Activity Assay
This protocol is designed to determine the direct inhibitory effect of a novel compound on purified ACLY enzyme and to calculate its IC50 value. A common method is a coupled spectrophotometric assay.
Materials:
-
Purified human recombinant ACLY enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM DTT
-
Substrates: 10 mM ATP, 10 mM Sodium Citrate, 0.5 mM Coenzyme A
-
Coupling Enzymes: Malate Dehydrogenase (MDH)
-
NADH
-
Novel inhibitor stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, Sodium Citrate, CoA, MDH, and NADH.
-
Add varying concentrations of the novel inhibitor (e.g., 0.01 µM to 100 µM) to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the purified ACLY enzyme to each well.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes) at 37°C. The oxidation of NADH to NAD⁺ by MDH is coupled to the production of oxaloacetate by ACLY, resulting in a decrease in absorbance.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Culture and Treatment
This protocol describes the general procedure for maintaining a relevant cell line and treating it with the ACLY inhibitor.
Materials:
-
Human cancer cell line (e.g., A549, PC-3, or another line with high ACLY expression)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Novel inhibitor stock solution (in DMSO)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into appropriate plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density.
-
Allow the cells to adhere overnight in the incubator.
-
The next day, replace the medium with fresh medium containing the desired concentrations of the novel inhibitor or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured and treated in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis for ACLY Phosphorylation and Histone Acetylation
This protocol is used to assess the effect of the inhibitor on ACLY activity (via phosphorylation status) and its downstream epigenetic effects.
Materials:
-
Cells cultured and treated in 6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ACLY, anti-phospho-ACLY (Ser455), anti-Histone H3, anti-acetyl-Histone H3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
De Novo Lipogenesis Assay
This assay measures the rate of new fatty acid synthesis from a labeled precursor, such as [¹⁴C]-acetate or [³H]-water.
Materials:
-
Cells cultured and treated in 6-well plates
-
Radiolabeled precursor (e.g., [¹⁴C]-acetate)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
After treating the cells with the inhibitor for the desired time, add the radiolabeled precursor to the medium and incubate for a further 2-4 hours.
-
Wash the cells with PBS to remove unincorporated label.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Allow the solvent to evaporate, leaving the lipid film.
-
Resuspend the lipids in scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of a parallel well.
-
Express the results as a percentage of the vehicle-treated control.
References
- 1. nrfhh.com [nrfhh.com]
- 2. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 3. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Citrate Lyase: a new player linking skeletal muscle metabolism and epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Macrocyclic ATP Citrate Lyase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with IA1-8H2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
IA1-8H2 is identified as an inhibitor of Protein Histidine Phosphatase 1 (PHPT1). Research into the broader effects of PHPT1 inhibition suggests a potential role in attenuating cancer cell proliferation. While direct and detailed studies outlining the specific effects of this compound on cell viability are not extensively documented in publicly available literature, the known mechanism of targeting PHPT1 provides a strong rationale for investigating its impact on cell survival and growth.
These application notes provide generalized protocols for assessing cell viability following treatment with a small molecule inhibitor like this compound. The provided methodologies are based on standard, widely accepted cell viability assays and can be adapted for use with this compound once optimal concentrations and treatment conditions are determined through preliminary dose-response experiments.
General Experimental Workflow
The typical workflow for assessing the impact of a compound like this compound on cell viability involves several key stages. Initially, cells are cultured and seeded into multi-well plates. Following adherence, the cells are treated with a range of concentrations of the investigational compound. After a predetermined incubation period, a cell viability assay is performed to measure the cellular response. Data analysis then allows for the determination of key parameters such as the IC50 value.
Caption: A generalized workflow for cell viability experiments.
Key Cell Viability Assays
Several robust methods are available to measure cell viability, each with its own advantages. The choice of assay can depend on the cell type, the expected mechanism of action of the compound, and the desired endpoint.
1. Tetrazolium-Based Assays (MTT, XTT, MTS)
These colorimetric assays measure the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce tetrazolium salts to colored formazan products. The amount of formazan produced is proportional to the number of viable cells.
2. ATP-Based Assays (e.g., CellTiter-Glo®)
This luminescent assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells. The luciferase enzyme uses ATP to generate a light signal that is directly proportional to the number of viable cells.
3. Dye Exclusion Assays (e.g., Trypan Blue)
This method distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear colored. This is typically assessed using a hemocytometer and microscope or an automated cell counter.
Experimental Protocols
Below are detailed protocols for commonly used cell viability assays. These should be optimized for the specific cell line and experimental conditions.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance is measured.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multi-well plate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. The assay reagent lyses the cells to release ATP, which in the presence of luciferase and luciferin, generates a luminescent signal.
Materials:
-
96-well opaque-walled plates (suitable for luminescence)
-
Complete cell culture medium
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an optimal density in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation: Equilibrate the luminescent assay reagent to room temperature according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
Data Presentation
Quantitative data from cell viability assays should be presented in a clear and structured format to allow for easy comparison of the effects of different concentrations of this compound.
Table 1: Hypothetical Cell Viability Data for this compound Treatment (MTT Assay)
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.250 | 0.085 | 100.0% |
| 0.1 | 1.188 | 0.072 | 95.0% |
| 1 | 0.938 | 0.065 | 75.0% |
| 10 | 0.625 | 0.051 | 50.0% |
| 50 | 0.313 | 0.033 | 25.0% |
| 100 | 0.156 | 0.021 | 12.5% |
% Viability is calculated as: (Mean Absorbance of Treated / Mean Absorbance of Vehicle) x 100
Table 2: Hypothetical Cell Viability Data for this compound Treatment (ATP-Based Assay)
| This compound Conc. (µM) | Mean Luminescence (RLU) | Std. Deviation | % Viability |
| 0 (Vehicle) | 850,000 | 42,500 | 100.0% |
| 0.1 | 816,000 | 38,760 | 96.0% |
| 1 | 654,500 | 31,100 | 77.0% |
| 10 | 433,500 | 20,580 | 51.0% |
| 50 | 221,000 | 11,050 | 26.0% |
| 100 | 110,500 | 5,525 | 13.0% |
% Viability is calculated as: (Mean RLU of Treated / Mean RLU of Vehicle) x 100
Potential Signaling Pathways
While specific pathways affected by this compound are yet to be fully elucidated, the inhibition of PHPT1 may impact signaling cascades regulated by histidine phosphorylation. Histidine kinases and phosphatases are known to be involved in various cellular processes, including proliferation and survival. A potential, though speculative, pathway is that inhibition of PHPT1 could lead to an accumulation of phosphohistidine on key substrate proteins, which in turn could modulate downstream signaling pathways that control cell cycle progression and apoptosis.
Caption: A hypothetical signaling pathway affected by this compound.
Conclusion
The provided protocols and application notes serve as a foundational guide for researchers investigating the effects of the PHPT1 inhibitor this compound on cell viability. It is imperative to conduct thorough dose-response and time-course studies to determine the specific experimental conditions for each cell line of interest. The results from these assays will be critical in elucidating the therapeutic potential of this compound and understanding the biological consequences of PHPT1 inhibition in various cellular contexts.
Application Notes and Protocols for Western Blot Detection of Histidine Phosphorylation
These application notes provide a detailed protocol for the detection of protein histidine phosphorylation using Western blotting techniques. The protocol is designed for researchers, scientists, and drug development professionals investigating signaling pathways involving this labile post-translational modification.
Introduction
Protein phosphorylation on histidine residues is a critical but understudied post-translational modification involved in numerous cellular processes.[1][2] Unlike the more stable phosphoesters on serine, threonine, and tyrosine, the phosphoramidate bond in phosphohistidine (pHis) is highly labile, particularly in acidic conditions and at high temperatures.[2][3][4] This instability presents a significant challenge for its detection and characterization.[5][6]
Recent advancements, including the development of specific monoclonal antibodies against 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis), have enabled more reliable detection of this modification.[2][7][8] This protocol outlines an optimized Western blot procedure to preserve and detect histidine phosphorylation, with specific considerations for sample preparation and antibody selection. While the IA1-8H2 antibody has been noted in the context of phosphohistidine phosphatase (PHPT1) activity, it is not a phosphohistidine-specific antibody.[4] Therefore, this protocol will focus on the use of validated anti-phosphohistidine antibodies for detection, with the option of using an antibody like this compound as a control for the total protein of interest.
Signaling Pathway: Two-Component Signaling
A classic example of a signaling pathway involving histidine phosphorylation is the two-component system, prevalent in bacteria. This pathway facilitates cellular responses to environmental stimuli.
Caption: Overview of a bacterial two-component signaling pathway.
Experimental Workflow for Histidine Phosphorylation Western Blot
The following diagram outlines the key steps in the Western blot protocol for detecting histidine-phosphorylated proteins.
Caption: Western blot workflow for phosphohistidine detection.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for key reagents. Optimization may be required depending on the specific protein of interest and antibodies used.
Table 1: Antibody Dilutions
| Antibody Type | Starting Dilution | Dilution Buffer |
| Primary Anti-Phosphohistidine (pHis) | 0.5 µg/mL | 5% BSA in TBST |
| Primary Total Protein (e.g., this compound) | Varies (see manufacturer's data) | 5% non-fat milk or BSA in TBST |
| HRP-conjugated Secondary Antibody | 1:5,000 - 1:20,000 | 5% non-fat milk or BSA in TBST |
Table 2: Incubation Times and Temperatures
| Step | Duration | Temperature |
| Protein Transfer (Wet) | 60-90 minutes | 4°C |
| Blocking | 1 hour | Room Temperature |
| Primary Antibody Incubation | Overnight | 4°C |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
| Washing Steps | 3 x 10 minutes each | Room Temperature |
Detailed Experimental Protocol
This protocol is optimized to preserve the labile phosphohistidine modification throughout the Western blotting procedure.
Sample Preparation and Lysis
To prevent dephosphorylation and protein degradation, all steps should be performed on ice with pre-chilled buffers and reagents.[9][10]
-
Lysis Buffer (Non-Acidic): 50 mM Tris-HCl (pH 8.5), 150 mM NaCl, 1% Triton X-100, supplemented with fresh protease and phosphatase inhibitor cocktails. The pH of the lysis buffer should be maintained at or above 8.5.[11]
-
Procedure:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard assay (e.g., BCA).[12]
-
SDS-PAGE
-
Sample Preparation:
-
To an aliquot of protein lysate, add an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.[12]
-
-
Electrophoresis:
Protein Transfer
A wet transfer method is recommended as semi-dry transfer can generate heat that may lead to the loss of the phosphohistidine signal.[11]
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol, and 0.05% SDS. The pH should be within a range that preserves the pHis signal.[11]
-
Procedure:
-
Equilibrate the gel, PVDF membrane, and filter paper in ice-cold transfer buffer.
-
Assemble the transfer sandwich and perform the transfer at 100V for 60-90 minutes at 4°C.
-
Immunoblotting
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background.[13]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.[11]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) in 5% BSA or non-fat milk in TBST (typically 1:5,000 to 1:20,000).[11]
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Stripping and Reprobing for Total Protein (Optional)
To confirm that changes in the phosphohistidine signal are not due to variations in protein loading, the membrane can be stripped and reprobed with an antibody against the total protein of interest (e.g., this compound).
-
Use a commercial stripping buffer or a mild stripping protocol to remove the primary and secondary antibodies.
-
After stripping, wash the membrane thoroughly and re-block before incubating with the primary antibody for the total protein.
-
Proceed with the secondary antibody and detection steps as described above. Fluorescent Western blotting can also be utilized to detect both the phosphorylated and total protein on the same membrane without stripping.[13]
References
- 1. Selective Enrichment of Histidine Phosphorylated Peptides Using Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoclonal 1- and 3-Phosphohistidine Antibodies: New Tools to Study Histidine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Pan-specific Antibody for Direct Detection of Protein Histidine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoclonal 1- and 3-Phosphohistidine Antibodies: New Tools to Study Histidine Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Empirical Evidence of Cellular Histidine Phosphorylation by Immunoblotting Using pHis mAbs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols: IA1-8H2 as a Tool for Studying Ion Channel Dephosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation status of ion channels is a critical determinant of their activity and plays a pivotal role in regulating cellular excitability, signaling, and homeostasis.[1] Protein phosphatases, by removing phosphate groups, act as key negative regulators in these processes.[1] A growing area of interest is the role of protein histidine phosphatases, and their specific impact on ion channel function.[2] One such phosphatase, Protein Histidine Phosphatase 1 (PHPT1), has been identified as a regulator of specific ion channels, including the calcium-activated potassium channel KCa3.1 and the transient receptor potential cation channel TRPV5.[3][4]
IA1-8H2 is a potent, non-covalent, and non-competitive inhibitor of PHPT1 with an IC50 of 3.4 μM.[3] This small molecule provides a valuable pharmacological tool to investigate the physiological and pathological roles of PHPT1-mediated dephosphorylation of ion channels. By inhibiting PHPT1, this compound can be used to increase the phosphorylation level of its substrate ion channels, thereby modulating their activity. These application notes provide an overview of the utility of this compound in studying ion channel dephosphorylation and detailed protocols for its use in key experiments.
Mechanism of Action
This compound specifically inhibits the enzymatic activity of PHPT1.[3] PHPT1, in turn, dephosphorylates specific histidine residues on target proteins.[5][6] In the context of ion channels, PHPT1 has been shown to dephosphorylate Histidine 358 on the KCa3.1 channel and Histidine 711 on the TRPV5 channel.[5][6] This dephosphorylation event leads to the inhibition of these channels.[5][6] By applying this compound, researchers can block this dephosphorylation, leading to a hyper-phosphorylated state of the ion channel and a subsequent alteration of its function.
Caption: Signaling pathway of this compound action.
Applications
This compound can be utilized in a variety of research applications to dissect the role of PHPT1 in ion channel regulation:
-
Investigating the role of histidine phosphorylation in ion channel gating and kinetics: By inhibiting dephosphorylation, the specific effects of sustained histidine phosphorylation on channel open probability, conductance, and activation/inactivation kinetics can be studied.
-
Elucidating signaling pathways involving PHPT1 and ion channels: this compound can be used to probe the upstream and downstream components of signaling cascades that are modulated by the phosphorylation state of specific ion channels.
-
Screening for novel therapeutics: In disease models where ion channel dysregulation is implicated, this compound can serve as a tool compound to validate PHPT1 as a potential drug target.
Data Presentation
The following tables present hypothetical quantitative data representing the expected outcomes of experiments using this compound to study the dephosphorylation of KCa3.1 and TRPV5 channels. These are intended as examples for data presentation and interpretation.
Table 1: Effect of this compound on KCa3.1 Channel Activity (Whole-Cell Patch Clamp)
| Treatment Group | This compound Concentration (µM) | Peak Outward Current (pA/pF) at +40 mV | Fold Change vs. Control |
| Vehicle Control | 0 | 15.2 ± 2.1 | 1.0 |
| This compound | 1 | 25.8 ± 3.5 | 1.7 |
| This compound | 3.4 (IC50) | 38.0 ± 4.2 | 2.5 |
| This compound | 10 | 50.1 ± 5.5 | 3.3 |
| PHPT1 Overexpression | - | 5.5 ± 1.0 | 0.4 |
| PHPT1 Overexpression + this compound (3.4 µM) | 3.4 | 20.3 ± 2.8 | 1.3 |
Table 2: Effect of this compound on TRPV5 Phosphorylation (Immunoprecipitation and Western Blot)
| Treatment Group | This compound Concentration (µM) | Relative Phospho-Histidine Level (Normalized to Total TRPV5) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 |
| This compound | 1 | 1.8 ± 0.2 | 1.8 |
| This compound | 3.4 (IC50) | 2.7 ± 0.3 | 2.7 |
| This compound | 10 | 3.9 ± 0.4 | 3.9 |
| PHPT1 Knockdown (shRNA) | - | 3.5 ± 0.3 | 3.5 |
Experimental Protocols
Protocol 1: Electrophysiological Recording of KCa3.1 Channel Activity
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on KCa3.1 channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing KCa3.1).
Caption: Workflow for electrophysiological recording.
Materials:
-
HEK293 cells stably expressing human KCa3.1
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-L-lysine coated glass coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH
-
Internal solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, 3.5 CaCl2 (for ~200 nM free Ca2+), 2 ATP-Mg, 0.1 GTP-Na, pH 7.2 with KOH
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation:
-
Culture HEK293-KCa3.1 cells in standard conditions.
-
24-48 hours before recording, plate cells onto poly-L-lysine coated glass coverslips at a low density.
-
-
Electrophysiology:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Using a borosilicate glass micropipette (2-4 MΩ resistance) filled with internal solution, form a gigaohm seal with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Record baseline KCa3.1 currents by applying voltage ramps or steps (e.g., from -120 mV to +60 mV).
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (and a corresponding concentration of DMSO in the vehicle control).
-
After a stable effect is observed (typically 3-5 minutes), record KCa3.1 currents again.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +40 mV).
-
Normalize the current to the cell capacitance to obtain current density (pA/pF).
-
Compare the current density before and after the application of this compound.
-
Generate dose-response curves to determine the EC50 of this compound on KCa3.1 activity.
-
Protocol 2: In Vitro Dephosphorylation of TRPV5 by PHPT1
This protocol describes an in vitro assay to measure the direct dephosphorylation of immunoprecipitated TRPV5 by recombinant PHPT1 and the inhibitory effect of this compound.
Caption: Workflow for in vitro dephosphorylation assay.
Materials:
-
Cells overexpressing a tagged version of TRPV5 (e.g., FLAG-TRPV5)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-FLAG antibody and Protein A/G agarose beads
-
Recombinant active PHPT1
-
Phosphatase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound stock solution
-
SDS-PAGE gels and Western blotting reagents
-
Anti-phospho-histidine antibody and anti-FLAG antibody
Procedure:
-
Substrate Preparation:
-
Lyse cells expressing FLAG-TRPV5 that has been stimulated to induce phosphorylation (e.g., by co-expression with a histidine kinase like NDPK-B).
-
Immunoprecipitate FLAG-TRPV5 from the cell lysate using an anti-FLAG antibody and Protein A/G agarose beads.
-
Wash the beads extensively with lysis buffer and then with phosphatase buffer.
-
-
Dephosphorylation Reaction:
-
Resuspend the beads with immunoprecipitated TRPV5 in phosphatase buffer.
-
Divide the bead suspension into separate tubes for different conditions (e.g., no PHPT1, PHPT1 alone, PHPT1 + different concentrations of this compound).
-
Pre-incubate the "PHPT1 + this compound" tubes with this compound for 15 minutes at room temperature.
-
Initiate the reaction by adding recombinant PHPT1 to the respective tubes.
-
Incubate at 30°C for 30-60 minutes with gentle agitation.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Detection:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phospho-histidine antibody to detect the phosphorylation status of TRPV5.
-
Strip and re-probe the membrane with an anti-FLAG antibody to determine the total amount of immunoprecipitated TRPV5.
-
Quantify the band intensities to determine the relative phosphorylation level in each condition.
-
Conclusion
This compound represents a specific and potent tool for the investigation of PHPT1-mediated ion channel dephosphorylation. Its use in combination with electrophysiological and biochemical assays will enable a deeper understanding of the role of histidine phosphorylation in regulating ion channel function in both health and disease, and may aid in the development of novel therapeutic strategies targeting this signaling pathway.
References
- 1. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHPT1 acts as an inhibitor in high-altitude pulmonary hypertension via negative TRPV5 signaling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the epithelial Ca2+ channel TRPV5 by reversible histidine phosphorylation mediated by NDPK-B and PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of PHPT1 Substrates Using IA1-8H2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein histidine phosphatase 1 (PHPT1) is a key enzyme in cellular signaling, catalyzing the dephosphorylation of histidine residues in a variety of protein substrates. Its involvement in numerous biological processes, including signal transduction, cell proliferation, and metabolism, has implicated it in diseases such as cancer and liver fibrosis. The identification of novel PHPT1 substrates is crucial for a deeper understanding of its physiological roles and for the development of new therapeutic strategies.
These application notes provide a comprehensive guide to employing a high-throughput screening (HTS) campaign to identify novel substrates of PHPT1. The protocols leverage IA1-8H2, a known non-covalent and non-competitive inhibitor of PHPT1, as a critical tool for assay validation and distinguishing true substrates. This document outlines the necessary materials, detailed experimental procedures, data analysis, and visual workflows to facilitate the successful execution of these screens.
Quantitative Data Summary
For effective experimental design and data interpretation, key quantitative parameters related to PHPT1 and its inhibitor this compound are summarized below.
| Parameter | Value | Description | Reference |
| This compound IC50 | 3.4 µM | The half maximal inhibitory concentration of this compound against PHPT1 activity. | |
| This compound Inhibition Type | Non-competitive, Non-covalent | This compound does not compete with the substrate for the active site and binds reversibly. | |
| Norstictic Acid KI | 90 ± 20 μM | The inhibition constant for the time-dependent, covalent inhibitor Norstictic acid. | |
| Norstictic Acid kinact | 1.7 ± 0.1 min–1 | The rate of inactivation of PHPT1 by the covalent inhibitor Norstictic acid. | |
| PHPT1 Dephosphorylation Rate (Phosphorylated Histone H4) | 0.3-0.6 mol·sec-1 per mol PHPT1 | The rate of dephosphorylation of a known protein substrate by recombinant human PHPT1. |
Signaling Pathway of PHPT1
PHPT1 acts as a negative regulator in signaling pathways by dephosphorylating key proteins. A notable example is its role in modulating the activity of ion channels and metabolic enzymes that are phosphorylated by Nucleoside Diphosphate Kinases (NDPKs), such as NME1 and NME2.
Caption: PHPT1 signaling pathway showcasing substrate phosphorylation by NDPK and dephosphorylation by PHPT1, which is inhibited by this compound.
High-Throughput Screening Workflow
A robust HTS campaign for identifying novel PHPT1 substrates involves a multi-stage process, from a primary screen to identify initial hits, followed by secondary and tertiary assays for validation and characterization.
Caption: A comprehensive workflow for the high-throughput screening and validation of novel PHPT1 substrates.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for PHPT1 Activity
This protocol utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by PHPT1, produces a highly fluorescent product, allowing for a sensitive and continuous measurement of enzyme activity.
Materials:
-
Recombinant human PHPT1
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.005% Tween-20
-
This compound (for positive control of inhibition)
-
Test compound library (e.g., phosphorylated peptide library)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound from the library into the wells of a 384-well plate. For control wells, add DMSO (negative control) or this compound at a final concentration of 10 µM (positive control for inhibition).
-
Enzyme Preparation: Prepare a solution of recombinant PHPT1 in assay buffer to a final concentration of 80 nM.
-
Enzyme Addition: Add 1.5 µL of the PHPT1 solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare a solution of DiFMUP in assay buffer to a final concentration of 2.95 mM.
-
Reaction Initiation: Add 1.5 µL of the DiFMUP solution to each well to initiate the enzymatic reaction. The final reaction volume is 3 µL with final concentrations of 40 nM PHPT1 and 1.475 mM DiFMUP.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at 1-minute intervals for 15-30 minutes.
-
Data Analysis: Calculate the rate of the reaction (slope of fluorescence vs. time). Identify compounds that significantly alter the reaction rate compared to the DMSO control.
Protocol 2: Secondary Assay - Orthogonal Screen using Phosphate Detection
This protocol validates the hits from the primary screen using a different detection method that measures the inorganic phosphate (Pi) released during the dephosphorylation reaction. This helps to eliminate false positives arising from fluorescence interference.
Materials:
-
Validated hits from the primary screen
-
Recombinant human PHPT1
-
A known phosphopeptide substrate of PHPT1 (e.g., a peptide containing phosphohistidine)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT
-
384-well clear microplates
-
Absorbance plate reader (620-640 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and dispense into a 384-well plate.
-
Reaction Mixture Preparation: In each well, prepare a reaction mixture containing assay buffer, 40 nM PHPT1, and the phosphopeptide substrate at a concentration equivalent to its Km.
-
Reaction Initiation: Add the diluted hit compounds to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Reaction Termination and Phosphate Detection: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. This reagent will form a colored complex with the released inorganic phosphate.
-
Signal Detection: After a color development period (typically 15-30 minutes), measure the absorbance at the appropriate wavelength.
-
Data Analysis: Construct dose-response curves for each hit compound and determine their IC50 or EC50 values.
Protocol 3: Counter-Screen with this compound
This protocol is designed to confirm that the activity of the validated hits is indeed dependent on PHPT1. By demonstrating that the observed effect is abolished in the presence of the specific PHPT1 inhibitor this compound, the specificity of the hit compound for the PHPT1-mediated reaction is confirmed.
Materials:
-
Validated hit compounds
-
Recombinant human PHPT1
-
Fluorogenic or phosphopeptide substrate
-
This compound
-
Assay Buffer
-
Appropriate microplates and plate reader for the chosen assay format
Procedure:
-
Assay Setup: Set up the primary or secondary assay as described above with the validated hit compound at a concentration that produces a significant effect (e.g., EC80).
-
Inhibitor Addition: In parallel wells, include a condition where this compound is added at a concentration of at least 5-fold its IC50 (e.g., 17 µM) in addition to the hit compound.
-
Control Wells: Include control wells with:
-
DMSO only (basal activity)
-
Hit compound only
-
This compound only
-
-
Reaction and Detection: Initiate the reaction and measure the signal as previously described.
-
Data Analysis: Compare the activity in the presence of the hit compound alone to the activity in the presence of both the hit compound and this compound. A significant reduction in the effect of the hit compound by this compound indicates that the hit's mechanism is dependent on PHPT1 activity.
Protocol 4: Substrate Validation using Substrate-Trapping Mutants
For high-priority validated hits, this protocol provides a method to confirm a direct interaction between the putative substrate and PHPT1. It utilizes a catalytically inactive "substrate-trapping" mutant of PHPT1 that can bind to but not dephosphorylate its substrates, allowing for their capture and identification.
Materials:
-
Expression vector for a catalytically inactive PHPT1 mutant (e.g., H53A) with an affinity tag (e.g., GST or His-tag)
-
Cell line of interest
-
Cell lysis buffer
-
Affinity purification beads (e.g., Glutathione-Sepharose or Ni-NTA agarose)
-
Antibodies against the putative substrate (if known) or for mass spectrometry analysis
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Expression of Trapping Mutant: Express and purify the tagged PHPT1 substrate-trapping mutant from a suitable expression system (e.g., E. coli).
-
Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest under conditions that preserve protein phosphorylation.
-
Pulldown Assay:
-
Incubate the purified PHPT1 trapping mutant with the cell lysate to allow for binding to its substrates.
-
As a negative control, incubate the lysate with the affinity tag alone or a wild-type PHPT1 (which will have a transient interaction).
-
Capture the PHPT1 mutant and its bound proteins using the affinity beads.
-
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads.
-
Identification: Analyze the eluted proteins by:
-
Western Blotting: If a specific antibody is available for the putative substrate.
-
Mass Spectrometry: For unbiased identification of all proteins that interact with the PHPT1 trapping mutant.
-
-
Confirmation: A protein that is specifically pulled down by the PHPT1 trapping mutant and not by the controls is a strong candidate for a direct substrate of PHPT1.
Troubleshooting & Optimization
Technical Support Center: IA1-8H2 Handling in DMSO
This guide provides troubleshooting advice and frequently asked questions regarding the solubility and stability of IA1-8H2 when working with Dimethyl Sulfoxide (DMSO). Given the lack of specific data for a compound designated "this compound," this document outlines general best practices and experimental protocols applicable to novel or poorly characterized small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for dissolving this compound in DMSO?
For a new compound, it is advisable to start with a commonly used stock concentration, such as 10 mM. If the compound's molecular weight is known, this allows for straightforward dilutions for downstream experiments. If solubility issues are encountered, a lower starting concentration may be necessary.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
If you observe particulates or cloudiness in your this compound/DMSO solution, please refer to the troubleshooting guide below for a step-by-step approach to address solubility challenges. Common techniques include gentle heating, vortexing, and sonication.
Q3: How should I store my this compound stock solution in DMSO?
DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.[1][2][3][4] For long-term storage, it is recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in a desiccated environment. While many compounds are stable in DMSO, it is crucial to perform a stability assessment for your specific molecule.[5]
Q4: Can water content in DMSO affect the stability of this compound?
Yes, the presence of water in DMSO can impact compound stability. DMSO is hygroscopic and will readily absorb moisture from the air. For sensitive compounds, it is recommended to use anhydrous DMSO and handle it under inert gas (e.g., argon or nitrogen) to minimize water absorption. However, a study has shown that 85% of compounds in a test library were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C, suggesting that the impact of water is compound-dependent.[5]
Q5: For how long can I expect my this compound stock solution to be stable in DMSO?
The stability of any compound in DMSO is highly variable and depends on its chemical structure. It is essential to empirically determine the stability of this compound in your specific storage conditions. A general experimental protocol for assessing stability is provided in this guide.
Troubleshooting Guide: this compound Solubility in DMSO
This guide will help you address common issues encountered when dissolving this compound in DMSO.
Initial Observation: Precipitate or Cloudiness in Solution
If you observe that this compound is not fully dissolving in DMSO at your desired concentration, follow this workflow:
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO
Objective: To determine the maximum solubility of this compound in DMSO at room temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
Microcentrifuge tubes
Methodology:
-
Prepare a Saturated Solution:
-
Weigh out an excess amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 5 minutes.
-
Sonicate the mixture for 15 minutes.
-
Allow the suspension to equilibrate at room temperature for at least 2 hours, protected from light.
-
-
Isolate the Supernatant:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully transfer a known volume of the clear supernatant to a new tube.
-
-
Quantify the Solute:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a quantitative analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze the diluted sample to determine the concentration of this compound.
-
Calculate the original concentration in the DMSO supernatant, which represents the solubility.
-
Protocol 2: Assessment of this compound Stability in DMSO
Objective: To evaluate the stability of this compound in a DMSO stock solution over time under different storage conditions.
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO
-
HPLC-UV or LC-MS system
-
Incubators/refrigerators/freezers set to desired temperatures (e.g., Room Temperature, 4°C, -20°C)
Methodology:
Data Analysis:
The stability of this compound is determined by comparing the peak area of the parent compound at each time point to the peak area at Time 0. A decrease in the parent peak area, potentially accompanied by the appearance of new peaks (degradants), indicates instability. The results can be presented in a table.
Quantitative Data Summary
As no specific quantitative data for this compound solubility and stability in DMSO is publicly available, a template for recording your experimental findings is provided below.
Table 1: Solubility of this compound in DMSO
| Parameter | Value |
| Temperature (°C) | |
| Solubility (mg/mL) | |
| Molar Solubility (M) |
Table 2: Stability of this compound in DMSO (10 mM Stock)
| Storage Condition | Time Point | % Remaining this compound | Observations |
| Room Temperature | 0 | 100% | Clear solution |
| 24 hours | |||
| 1 week | |||
| 4°C | 0 | 100% | Clear solution |
| 1 week | |||
| 1 month | |||
| -20°C | 0 | 100% | Clear solution |
| 1 month | |||
| 3 months |
References
Troubleshooting IA1-8H2 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues with IA1-8H2 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase (PI3K). It is intended for in vitro studies to investigate the role of the PI3K/Akt/mTOR signaling pathway in various cellular processes, including cell growth, proliferation, and survival. Due to its hydrophobic nature, this compound may have limited solubility in aqueous solutions like cell culture media.
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in the media may have surpassed its maximum solubility.
-
Improper Dissolution: The initial stock solution may not have been prepared correctly, leading to the formation of micro-precipitates that become more visible upon dilution in the media.
-
Media Composition: Components in the cell culture media, such as salts, proteins (especially in serum), and pH, can influence the solubility of this compound.
-
Temperature Effects: A decrease in temperature, for instance, when moving the media from a 37°C incubator to a cooler environment for observation, can reduce the solubility of the compound.
-
Solvent Shock: Adding a highly concentrated stock solution (e.g., in 100% DMSO) directly to the aqueous media can cause the compound to rapidly precipitate out of solution.
Q3: Can I pre-dissolve this compound in a solvent before adding it to the media?
Yes, it is highly recommended to first prepare a concentrated stock solution of this compound in an appropriate organic solvent. The choice of solvent is critical for maintaining the stability and solubility of the compound.
Q4: What are the potential impacts of this compound precipitation on my experimental results?
The precipitation of this compound can have significant negative impacts on your experiments:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and non-reproducible results.
-
Cellular Toxicity: The precipitate particles may exert cytotoxic effects on the cells, independent of the pharmacological activity of this compound.
-
Confounding Artifacts: The presence of a precipitate can interfere with certain assays, such as those involving light microscopy or absorbance/fluorescence readings.
Troubleshooting Guide for this compound Precipitation
If you observe a cloudy appearance or visible particulate matter in your cell culture media after the addition of this compound, please follow this step-by-step guide to identify and resolve the issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
Table 2: Maximum Soluble Concentration of this compound in Cell Culture Media
| Media Type | Serum Concentration | Max. Soluble Concentration |
| DMEM | 10% FBS | ~15 µM |
| RPMI-1640 | 10% FBS | ~12 µM |
| DMEM | 0% FBS (Serum-Free) | ~5 µM |
| RPMI-1640 | 0% FBS (Serum-Free) | ~3 µM |
Note: These values are approximate and may vary depending on the specific media formulation and lot.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm the this compound vial: Allow the vial of this compound (powder form) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C for 5-10 minutes to aid dissolution.
-
Visual Inspection: Ensure that no particulate matter is visible in the solution. The stock solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of this compound Solubility in Cell Culture Media
-
Media Preparation: Prepare several tubes containing 1 mL of your specific cell culture media (including serum and other supplements).
-
Serial Dilution: Prepare a serial dilution of your this compound stock solution to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
Addition to Media: Add the corresponding volume of the diluted stock solution to each tube of media. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all tubes and is below a cytotoxic level (typically <0.5%).
-
Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂) for a period that mimics your experimental timeline (e.g., 24 hours).
-
Observation: After incubation, visually inspect each tube for signs of precipitation. For a more quantitative assessment, you can measure the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm). The highest concentration that remains clear is the maximum soluble concentration in that media.
Mechanism of Action
This compound is designed to inhibit the PI3K enzyme, a critical node in a signaling pathway that is often dysregulated in various diseases.
Potential off-target effects of IA1-8H2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of IA1-8H2, a non-covalent, non-competitive inhibitor of Protein Histidine Phosphatase T1 (PHPT1). This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target activity of this compound?
This compound is a potent, non-covalent, and non-competitive inhibitor of Protein Histidine Phosphatase T1 (PHPT1) with an IC50 of 3.4 μM. It is an analog of the fungal natural product illudalic acid.
Q2: What are the potential off-target effects of this compound?
While specific off-target screening data for this compound is not extensively published, its parent compound class, illudalic acid analogs, are known to exhibit cross-reactivity with protein tyrosine phosphatases (PTPs), particularly the Leukocyte Common Antigen-Related (LAR) subfamily. Therefore, researchers should consider the potential for this compound to inhibit other phosphatases, especially tyrosine phosphatases.
Q3: How can I determine if this compound is exhibiting off-target effects in my cellular model?
If you observe phenotypic changes in your cellular experiments that cannot be directly attributed to the inhibition of PHPT1, it is prudent to investigate potential off-target effects. This could manifest as unexpected changes in signaling pathways regulated by tyrosine phosphatases or other unforeseen cellular responses.
Q4: Are there known structurally related phosphatases I should be concerned about?
Yes, given the known cross-reactivity of illudalic acid analogs, particular attention should be paid to members of the LAR subfamily of protein tyrosine phosphatases (LAR-PTPs). It would also be advisable to assess activity against other structurally related or functionally opposing phosphatases relevant to your experimental system.
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides structured approaches to troubleshoot and investigate potential off-target effects of this compound.
Problem 1: Unexpected Phenotypic Changes Observed
You observe cellular effects that are not consistent with the known function of PHPT1 inhibition.
Logical Relationship for Troubleshooting Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Possible Cause: The observed phenotype may be due to this compound inhibiting one or more off-target proteins.
Suggested Solutions:
-
Literature Review: Investigate signaling pathways that could lead to the observed phenotype and identify key phosphatases or kinases in those pathways as potential off-targets.
-
In Vitro Selectivity Profiling: Test the inhibitory activity of this compound against a panel of purified phosphatases, with a focus on protein tyrosine phosphatases, especially the LAR subfamily.
-
Cellular Target Engagement: Use techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by mass spectrometry to identify proteins that bind to this compound in your cellular model.
-
Control Experiments: Include a structurally related but inactive compound as a negative control to ensure the observed effects are due to the specific activity of this compound.
Problem 2: Inconsistent Results Between Different Cell Lines
The effects of this compound vary significantly when tested in different cell lines.
Possible Cause: The expression levels of the on-target (PHPT1) and potential off-targets may differ between cell lines, leading to varied responses.
Suggested Solutions:
-
Target Expression Analysis: Quantify the protein expression levels of PHPT1 and key potential off-target phosphatases (e.g., members of the LAR subfamily) in the cell lines being used via Western Blot or qPCR.
-
Dose-Response Curves: Generate comprehensive dose-response curves for this compound in each cell line to determine if the potency (IC50) correlates with the expression levels of the target or potential off-targets.
Quantitative Data Summary
Currently, published quantitative data on the selectivity of this compound is limited. The primary reported value is its potency against its intended target, PHPT1.
Table 1: On-Target Potency of this compound
| Target | IC50 (μM) | Inhibition Type | Assay Conditions |
| PHPT1 | 3.4 | Non-covalent, Non-competitive | In vitro biochemical assay |
Data sourced from Wang H, et al. (2023).
Experimental Protocols
Protocol 1: In Vitro Phosphatase Selectivity Assay
This protocol outlines a general method to assess the selectivity of this compound against a panel of purified phosphatases.
Workflow for In Vitro Selectivity Screening
Caption: Workflow for in vitro phosphatase selectivity screening.
Materials:
-
Purified recombinant human phosphatases (e.g., PTPRD, PTPRS, PTPRF, PTP1B)
-
This compound
-
Appropriate phosphatase assay buffer
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) for PTPs)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified phosphatase to each well.
-
Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the phosphatase substrate.
-
Monitor the dephosphorylation of the substrate over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value for each phosphatase by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Western Blot for Off-Target Pathway Analysis
This protocol is designed to investigate if this compound affects signaling pathways commonly regulated by tyrosine phosphatases.
Signaling Pathway Analysis Workflow
Technical Support Center: IA1-8H2 Monoclonal Antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for non-specific binding of the IA1-8H2 monoclonal antibody in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
Non-specific binding refers to the attachment of the this compound antibody to unintended proteins or surfaces within your experimental setup, rather than to its specific target antigen. This can lead to high background signals, false-positive results, and misinterpretation of data.[1][2] Controlling for non-specific binding is crucial for obtaining accurate and reliable results.
Q2: What are the common causes of non-specific binding for monoclonal antibodies like this compound?
Several factors can contribute to the non-specific binding of monoclonal antibodies:
-
Ionic and Hydrophobic Interactions: Antibodies can non-specifically adhere to surfaces and other proteins due to electrostatic or hydrophobic forces.[2][3]
-
High Antibody Concentration: Using an excessive concentration of the this compound antibody increases the likelihood of it binding to low-affinity, non-target sites.[4][5]
-
Inadequate Blocking: Failure to properly block all unoccupied surfaces of the microplate wells, membrane, or tissue with an appropriate blocking agent can leave sites open for non-specific antibody attachment.[4][6]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound or weakly bound antibodies, leading to a higher background signal.[7]
-
Contamination: Contaminated reagents, buffers, or samples can introduce substances that interfere with the specific antibody-antigen interaction.[7][8]
Troubleshooting Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and resolving issues with non-specific binding of the this compound antibody.
Step 1: Initial Assessment and Control Experiments
Before making significant changes to your protocol, it's essential to confirm that the observed signal is indeed due to non-specific binding of this compound.
Recommended Control Experiments:
-
Secondary Antibody Only Control: This control, where the primary antibody (this compound) is omitted, helps determine if the secondary antibody is contributing to the background signal.[4][9]
-
Isotype Control: An isotype control is an antibody of the same immunoglobulin class and from the same host species as this compound but is not specific to the target antigen. This helps to differentiate between specific binding and non-specific binding due to the Fc portion of the antibody.
-
No Antibody Control: This control, where no antibodies are added, helps to identify background signal originating from the sample or other reagents.
Caption: Control experiments to diagnose non-specific binding.
Step 2: Optimizing the Experimental Protocol
If the control experiments indicate that this compound is the source of the non-specific binding, the following protocol optimizations should be considered.
An excessive concentration of the primary antibody is a frequent cause of non-specific binding.[4][10]
Experimental Protocol: Antibody Titration
-
Prepare a series of dilutions of the this compound antibody. A good starting point is to test a range from half to double the manufacturer's recommended concentration.
-
Perform your immunoassay using each dilution while keeping all other parameters constant.
-
Analyze the results to identify the optimal dilution that provides a strong specific signal with the lowest background.[11]
Table 1: Example this compound Titration for ELISA
| This compound Dilution | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio |
| 1:500 | 2.8 | 0.9 | 3.1 |
| 1:1000 | 2.5 | 0.5 | 5.0 |
| 1:2000 | 2.1 | 0.2 | 10.5 |
| 1:4000 | 1.5 | 0.1 | 15.0 |
| 1:8000 | 0.8 | 0.08 | 10.0 |
This table presents hypothetical data for illustrative purposes.
Effective blocking is critical to prevent the non-specific adherence of antibodies to the assay surface.[2][4]
Common Blocking Agents:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%.[12]
-
Non-fat Dry Milk: Often used at a concentration of 1-5%, but it is not recommended for use with phospho-specific antibodies due to the presence of casein.[4]
-
Normal Serum: Using normal serum from the same species as the secondary antibody is highly effective at blocking non-specific sites.[12][13]
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare different blocking buffers (e.g., 3% BSA in TBST, 5% non-fat dry milk in TBST, and 5% normal goat serum in TBST if using a goat secondary antibody).
-
Incubate your samples with each blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[4]
-
Proceed with the standard protocol for incubation with this compound and the secondary antibody.
-
Compare the background signal across the different blocking conditions to determine the most effective agent.
Thorough washing is essential to remove unbound antibodies.[7]
Recommendations for Improving Washing Steps:
-
Increase the Number of Washes: Increase the number of wash steps from 3 to 5.[14]
-
Increase Wash Duration: Extend the duration of each wash to 5-10 minutes with gentle agitation.[14]
-
Increase Wash Buffer Volume: Ensure the volume of wash buffer is sufficient to completely cover the sample.
-
Add Detergent: Include a non-ionic detergent like Tween-20 (0.05-0.1%) or Triton X-100 in your wash buffer to help reduce non-specific interactions.[15][16]
Table 2: Effect of Washing Protocol on Background Signal in Western Blot
| Washing Protocol | Background Intensity (Arbitrary Units) |
| 3 washes x 5 min | 850 |
| 5 washes x 5 min | 320 |
| 5 washes x 10 min | 280 |
This table presents hypothetical data for illustrative purposes.
Optimizing incubation time and temperature can also help to reduce non-specific binding.
-
Incubation Time: Longer incubation times can sometimes lead to increased non-specific binding. Consider reducing the incubation time for the primary antibody.
-
Incubation Temperature: Performing the primary antibody incubation at 4°C overnight, as opposed to room temperature for a shorter period, can decrease non-specific interactions.[4][10]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding of the this compound antibody.
Caption: Troubleshooting workflow for this compound non-specific binding.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. IHC Blocking | Proteintech Group [ptglab.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 5. arp1.com [arp1.com]
- 6. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. biocompare.com [biocompare.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
Preventing degradation of IA1-8H2 in solution
Welcome to the technical support center for IA1-8H2. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For biological experiments, it is generally recommended to dissolve small molecule inhibitors like this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] Always refer to the product-specific technical data sheet for the most accurate and detailed solubility information.
Q2: How should I store the powdered this compound compound?
A2: Unreconstituted, powdered this compound should be stored at -20°C for long-term stability, which can be effective for up to three years.[2][3] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can accelerate degradation.[4]
Q3: What is the best practice for storing this compound after it has been dissolved?
A3: Once dissolved, stock solutions of this compound should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored in tightly sealed vials at -20°C for short-to-medium-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[2]
Q4: Can I prepare working dilutions of this compound in my aqueous buffer and store them?
A4: It is not recommended to store this compound in aqueous buffers for extended periods, as many small molecules are prone to hydrolysis and can precipitate out of solution.[1] Working dilutions should be prepared fresh for each experiment from a DMSO stock solution immediately before use.
Q5: My this compound solution has turned a different color. Is it still usable?
A5: A change in color can be an indicator of degradation, often due to oxidation.[5] It is recommended to discard the solution and prepare a fresh one from a new stock aliquot. To prevent oxidation, consider degassing your solvents and minimizing the exposure of the solution to light and air.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in assays. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh working solution from a new stock aliquot. 2. Review storage conditions to ensure they align with recommendations (see table below). 3. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Precipitation of the compound in the aqueous assay buffer. | 1. Ensure the final concentration of DMSO in your assay is not causing precipitation. 2. Make initial serial dilutions in DMSO before the final dilution into the aqueous buffer.[1] 3. Visually inspect the working solution for any precipitate before adding it to your assay. | |
| Visible precipitate in the stock solution vial after thawing. | The compound has come out of solution due to freezing or solvent issues. | 1. Gently warm the vial to 37°C for a short period and vortex to try and redissolve the compound. 2. If the precipitate does not dissolve, the solution may be supersaturated or degraded; it is best to prepare a fresh stock solution. |
| Gradual loss of activity over a series of experiments using the same working solution. | Degradation of this compound in the aqueous working solution over time. | 1. Prepare fresh working dilutions for each experiment. 2. Do not store this compound in aqueous buffers.[1] |
Summary of Storage and Handling Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Key Handling Precautions |
| Powder | N/A | -20°C | Up to 3 years[2][3] | Equilibrate vial to room temperature before opening to prevent moisture absorption.[4] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[2] | Aliquot into single-use vials to avoid freeze-thaw cycles.[2] |
| -80°C | Up to 6 months[2] | Use tightly sealed vials. | ||
| Working Dilution | Aqueous Buffer | Use Immediately | N/A | Prepare fresh from stock solution for each experiment.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of powdered this compound to room temperature in a desiccator.[4]
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.[3]
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary to aid dissolution.[3]
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Preparation of Working Dilutions
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform any necessary serial dilutions in anhydrous DMSO.[1]
-
Just before use in your experiment, dilute the final DMSO solution into your aqueous experimental buffer to the desired final concentration.
-
Ensure the final DMSO concentration in your assay is compatible with your experimental system and does not cause precipitation of this compound.
Visual Guides
Caption: Workflow for proper handling of this compound from storage to experimental use.
Caption: Factors contributing to the degradation of this compound in solution.
References
Addressing batch-to-batch variability of IA1-8H2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the monoclonal antibody IA1-8H2. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assay with different lots of this compound. What could be the cause?
A1: Batch-to-batch variability in monoclonal antibodies can stem from several factors throughout the manufacturing process.[1][2][3] Key contributors include:
-
Cell Culture Conditions: Minor variations in the cell culture environment during production can impact the post-translational modifications of the antibody, such as glycosylation, which can affect its biological activity.
-
Purification Process: Differences in the purification process can lead to varying levels of impurities, aggregates, or modifications in the final product.[4]
-
Storage and Handling: Improper storage temperatures or repeated freeze-thaw cycles can lead to antibody degradation and aggregation, reducing its efficacy.[5]
To troubleshoot, we recommend performing a side-by-side comparison of the new and old lots using a validated quality control assay.
Q2: How can we pre-emptively test a new batch of this compound to ensure it will perform similarly to our previous batches?
A2: Implementing a robust incoming quality control (QC) program is crucial.[4][6] We recommend the following assays to qualify a new batch:
-
Binding Assay: An ELISA or Surface Plasmon Resonance (SPR) assay to confirm the binding affinity to its target antigen is within the acceptable range.
-
Potency Assay: A cell-based assay that measures the biological activity of this compound. This is often the most sensitive measure of performance.
-
Purity and Identity Tests: SDS-PAGE and Size Exclusion Chromatography (SEC) to assess the purity, integrity, and aggregation levels of the antibody.[4][6]
A new batch should meet the pre-defined specifications for these parameters, which should be established based on historical data from previously well-performing lots.
Q3: What are the critical quality attributes (CQAs) of a monoclonal antibody like this compound that we should be aware of?
A3: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality.[4] For a therapeutic monoclonal antibody, these typically include:
-
Structure: Primary amino acid sequence, glycosylation pattern, and disulfide bond integrity.
-
Purity: Levels of aggregates, fragments, and host cell proteins.
-
Potency: Biological activity measured in a relevant assay.
-
Quantity: Protein concentration.
-
Identity: Confirmation of the specific antibody.
Monitoring these CQAs helps ensure the consistency and efficacy of the antibody.[7]
Troubleshooting Guides
Issue 1: Decreased Potency or Activity in a New Lot of this compound
If you observe a significant drop in the expected biological activity with a new lot of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for decreased potency of this compound.
Issue 2: High Background or Non-Specific Binding in Immunoassays
High background can obscure specific signals and lead to inaccurate results. Consider the following steps:
-
Optimize Blocking Conditions: Ensure the blocking buffer is appropriate for your assay system and incubate for a sufficient amount of time.
-
Check Antibody Concentration: Titrate the this compound concentration to find the optimal balance between specific signal and background.
-
Washing Steps: Increase the number and/or duration of wash steps to remove non-specifically bound antibodies.
-
Assess Antibody Quality: High levels of aggregates in the antibody solution can cause non-specific binding. Analyze the lot for aggregation using SEC-HPLC.
Data Presentation
Table 1: Example Quality Control (QC) Specifications for this compound
| Parameter | Method | Specification |
| Purity | SDS-PAGE (Reduced) | >95% |
| Purity | SDS-PAGE (Non-Reduced) | >95% |
| Aggregation | SEC-HPLC | ≤ 5% |
| Endotoxin | LAL Assay | < 1 EU/mg |
| Binding Affinity (KD) | SPR | 1-10 nM |
| Potency | Cell-Based Assay | 80-120% of Reference Standard |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To determine the percentage of high molecular weight species (aggregates) in a sample of this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-Exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
This compound sample (new and previous lots)
-
Reference standard
Method:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the this compound samples to a concentration of 1 mg/mL in the mobile phase.
-
Inject 20 µL of the sample onto the column.
-
Monitor the elution profile at 280 nm. The monomeric antibody will elute as the main peak, with aggregates eluting earlier (at a shorter retention time).
-
Integrate the peak areas to calculate the percentage of aggregates.
Protocol 2: Cell-Based Potency Assay
Objective: To measure the biological activity of this compound by assessing its ability to induce a specific cellular response.
Methodology Outline:
Caption: General workflow for a cell-based potency assay of this compound.
Note: The specific cell line, incubation times, and readout method will depend on the mechanism of action of this compound. This protocol should be optimized and validated for your specific application.
References
Negative controls for experiments with IA1-8H2
This guide provides troubleshooting and frequently asked questions regarding the appropriate use of negative controls in experiments involving IA1-8H2. Proper controls are essential for the accurate interpretation of results, ensuring that the observed effects are specifically due to this compound and not experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the most crucial negative control when this compound is an antibody used for immunoprecipitation (IP) or immunofluorescence (IF)?
A1: The most critical negative control is an isotype control . An isotype control is an antibody raised in the same host species, with the same immunoglobulin (Ig) class and subclass, and conjugated to the same fluorophore or label as your primary antibody (this compound).[1][2] However, it is raised against an antigen not present in your experimental system.[2] This control helps determine if the observed staining or precipitation is due to non-specific binding of the antibody to Fc receptors on cells or other off-target interactions.[2] Any signal detected with the isotype control should be considered background.[1]
Q2: I'm observing high background in my Western blot after using the this compound antibody. What negative controls can help troubleshoot this?
A2: To troubleshoot high background in Western blotting, several negative controls are recommended:
-
Negative Control Lysate: Use a lysate from a cell line or tissue known not to express the target protein.[3][4] This will help you determine if the this compound antibody is binding non-specifically to other proteins in the lysate, resulting in false-positive bands.[3] Knockout or knockdown cell lines are ideal for this purpose.[3][5]
-
Secondary Antibody-Only Control: Incubate a lane of your blot with only the secondary antibody, omitting the primary this compound antibody.[6][7] This will reveal if the secondary antibody is binding non-specifically to proteins in your sample.[7][8]
-
No Primary Antibody Control: This involves incubating the sample with the antibody dilution buffer alone, without the primary antibody, followed by incubation with the secondary antibody.[1] This helps to assess non-specific binding of the secondary antibody.[1]
Q3: If this compound is a small molecule inhibitor, what is the essential negative control?
A3: The most important negative control for a small molecule inhibitor is a vehicle control .[9] The vehicle is the solvent used to dissolve the this compound inhibitor (e.g., DMSO, ethanol).[9][10] Treating cells with the vehicle alone at the same concentration used for the this compound treatment is crucial to ensure that any observed cellular effects are due to the inhibitor itself and not the solvent.[9] Some solvents, like ethanol, can have proliferative effects on certain cell lines, such as MCF-7.[11]
Additionally, if available, a closely related but inactive structural analog of this compound can serve as an excellent negative control to demonstrate the specificity of the observed effects.[12][13][14]
Q4: My experiment involves using this compound as an siRNA for gene knockdown. What negative control should I use?
These controls are essential to demonstrate that the observed phenotype is a specific result of silencing your target gene and not a general, off-target effect of introducing foreign siRNA into the cells.[15][17][19]
Troubleshooting Guides
Issue 1: High background signal in Immunofluorescence with this compound Antibody.
| Potential Cause | Recommended Negative Control & Solution |
| Non-specific binding of the primary antibody (this compound) | Isotype Control: Use an isotype control antibody at the same concentration as this compound. If the isotype control also shows high background, the issue is likely non-specific binding. Optimize blocking steps and antibody concentration. |
| Non-specific binding of the secondary antibody | Secondary Antibody-Only Control: Incubate the sample with only the secondary antibody.[20] If a signal is observed, the secondary antibody is binding non-specifically. Consider using a different secondary antibody or increasing the stringency of your washing steps. |
| Autofluorescence | Unstained Control: Examine the sample under the microscope before applying any antibodies.[21] If fluorescence is observed, this indicates autofluorescence from the tissue or cells.[22] Use appropriate quenching techniques if necessary. |
Issue 2: Unexpected results with this compound Small Molecule Inhibitor.
| Potential Cause | Recommended Negative Control & Solution |
| Vehicle-induced effects | Vehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve this compound.[9] Compare the results of the vehicle-treated cells to untreated cells to identify any effects of the solvent itself.[9] |
| Off-target effects of this compound | Inactive Analog Control: If available, use a structurally similar but biologically inactive version of this compound. If the inactive analog does not produce the same effect, it strengthens the conclusion that the observed phenotype is due to the specific activity of this compound.[12] |
Experimental Protocols
Protocol 1: Isotype Control for Immunofluorescence (IF)
-
Prepare and fix cells or tissue sections as per your standard protocol.
-
Permeabilize the samples if the target is intracellular.
-
Apply a blocking solution to prevent non-specific antibody binding.
-
Prepare two sets of samples:
-
Experimental: Incubate with the this compound primary antibody at the predetermined optimal concentration.
-
Isotype Control: Incubate with the corresponding isotype control antibody at the same concentration as this compound.[1]
-
-
Wash the samples to remove unbound primary/isotype control antibodies.
-
Incubate all samples with the fluorophore-conjugated secondary antibody.
-
Wash the samples to remove the unbound secondary antibody.
-
Mount and visualize the samples using a fluorescence microscope.
-
Expected Outcome: The experimental sample should show specific staining, while the isotype control sample should have minimal to no signal.
Protocol 2: Vehicle Control for Small Molecule Inhibitor Assay
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare three treatment groups:
-
Untreated Control: Cells are grown in culture medium only.
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) at the same final concentration as in the experimental group.[9]
-
Experimental Group: Treat cells with this compound dissolved in the vehicle at the desired final concentration.
-
-
Ensure the final volume in all wells is the same.
-
Incubate the cells for the desired treatment duration.
-
Proceed with your downstream analysis (e.g., cell viability assay, gene expression analysis).
-
Expected Outcome: Any significant difference between the vehicle control and the untreated control indicates an effect of the solvent. The true effect of this compound is determined by comparing the experimental group to the vehicle control group.
Visual Guides
Caption: Workflow for Immunofluorescence with Isotype Control.
Caption: Logic of Vehicle Control for a Signaling Inhibitor.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Recommended controls for western blot | Abcam [abcam.com]
- 4. Western Blot Controls | Antibodies.com [antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Vehicle control: Significance and symbolism [wisdomlib.org]
- 11. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. reddit.com [reddit.com]
- 16. Controls for RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. Positive, Secondary, and Unlabeled Controls in IF Tissue Labeling [visikol.com]
- 21. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 22. Immunohistochemistry Controls - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Mitigating cytotoxicity of IA1-8H2 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of IA1-8H2 at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for this compound?
A1: this compound is understood to be an antibody-drug conjugate (ADC). Its mechanism involves the "8H2" monoclonal antibody component binding to a specific antigen on the surface of target cells. Following binding, the ADC is internalized, and the cytotoxic payload, "IA1," is released, leading to cell death. Cytotoxicity is expected to be most potent in antigen-expressing cells.
Q2: We are observing significant cytotoxicity in our antigen-negative control cell line. What could be the cause?
A2: Cytotoxicity in antigen-negative cells suggests off-target effects. This could be due to several factors:
-
Unstable Linker: The linker connecting the IA1 payload to the 8H2 antibody may be unstable in the culture medium, leading to premature release of the cytotoxic drug.[1][2]
-
Non-specific Uptake: The antibody component may be taken up by cells through mechanisms other than antigen-specific binding, such as pinocytosis, particularly at high concentrations.
-
Off-target Antigen Binding: The 8H2 antibody might have some low-level cross-reactivity with other surface proteins on the control cells.
Q3: How can we reduce the off-target cytotoxicity of this compound?
A3: Several strategies can be employed to mitigate off-target cytotoxicity:
-
Dose Optimization: Reducing the concentration of this compound to the lowest effective dose can minimize off-target effects while maintaining on-target potency.
-
Incubation Time: Shortening the incubation time can reduce the non-specific uptake of the ADC.
-
Co-treatment with a Blocking Agent: If off-target binding is suspected, using a non-conjugated version of the 8H2 antibody or an unrelated antibody to block non-specific binding sites might be effective.
-
Linker Stability Assessment: Evaluating the stability of the linker in culture medium can help determine if premature drug release is an issue.[2]
Q4: What are the key considerations for designing an experiment to test for off-target cytotoxicity?
A4: A well-designed experiment should include:
-
Multiple Cell Lines: Use both antigen-positive and antigen-negative cell lines.
-
Dose-Response Comparison: Determine the half-maximal inhibitory concentration (IC50) for both cell types to quantify the therapeutic window.
-
Appropriate Controls: Include untreated cells, cells treated with the unconjugated "8H2" antibody, and cells treated with the free "IA1" payload.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results Between Experiments
-
Question: We are observing significant day-to-day variability in the IC50 values for this compound in our target cell line. What could be the cause?
-
Answer: High variability can stem from several sources:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Reagent Consistency: Use freshly prepared reagents and ensure consistent concentrations of this compound. Aliquot and store the ADC properly to avoid degradation.
-
Assay Conditions: Standardize cell seeding density, incubation times, and assay reading parameters.
-
Experimental Workflow:
Caption: Experimental workflow for consistent cytotoxicity assays.
-
Issue 2: Unexpectedly Low Potency in Antigen-Positive Cells
-
Question: this compound is showing lower than expected cytotoxicity in our antigen-positive cell line. What should we investigate?
-
Answer: Several factors could contribute to reduced potency:
-
Low Antigen Expression: Confirm the level of target antigen expression on your cell line using techniques like flow cytometry or western blotting. Antigen levels can change with cell passage.
-
Impaired Internalization: The binding of this compound may not be efficiently leading to internalization. You can assess internalization using fluorescently labeled this compound and microscopy or flow cytometry.
-
Drug Resistance: The target cells may have developed resistance to the IA1 payload. This can be tested by treating the cells with the free IA1 drug.
-
ADC Degradation: The this compound may have degraded during storage. It's advisable to test a fresh vial or lot.
-
Quantitative Data Summary
The following tables provide representative data for troubleshooting cytotoxicity experiments with an ADC like this compound.
Table 1: Dose-Response of this compound in Antigen-Positive and Antigen-Negative Cell Lines
| Cell Line | Target Antigen Expression | This compound IC50 (nM) | Unconjugated 8H2 IC50 (nM) | Free IA1 Payload IC50 (nM) |
| Cell Line A | High | 1.5 | > 10,000 | 150 |
| Cell Line B | Low | 250 | > 10,000 | 165 |
| Control Line C | Negative | 1,200 | > 10,000 | 170 |
This table illustrates the expected differential cytotoxicity based on antigen expression.
Table 2: Effect of Mitigation Strategies on Off-Target Cytotoxicity in Control Line C
| Treatment Condition | This compound Concentration (nM) | Incubation Time (h) | % Cell Viability |
| This compound Alone | 1000 | 72 | 55% |
| This compound Alone | 1000 | 48 | 75% |
| This compound Alone | 1000 | 24 | 92% |
| This compound + Unconjugated 8H2 (100x excess) | 1000 | 72 | 85% |
This table demonstrates how reducing incubation time or adding a blocking antibody can decrease off-target effects.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound, unconjugated 8H2, and free IA1 payload in complete growth medium.
-
Treatment: Add 100 µL of the 2x compound dilutions to the respective wells. Include wells with medium only as an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the untreated control wells and plot the dose-response curve to calculate the IC50 value using a non-linear regression model.
Protocol 2: Linker Stability Assay
-
Incubation: Incubate this compound at a relevant concentration in cell culture medium (without cells) at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Analysis of Free Payload: Analyze the amount of free IA1 payload in the collected samples using a sensitive analytical method such as LC-MS/MS.
-
Data Interpretation: An increase in the concentration of free IA1 over time indicates linker instability.
Visualizations
Signaling Pathway: Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Troubleshooting Workflow: Addressing Off-Target Cytotoxicity
Caption: Decision tree for troubleshooting off-target effects.
References
Validation & Comparative
A Comparative Guide to PHPT1 Inhibitors: IA1-8H2 vs. Norstictic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Protein Histidine Phosphatase 1 (PHPT1): IA1-8H2 and norstictic acid. PHPT1 is a crucial enzyme in cellular signaling, and its inhibition is a promising therapeutic strategy for various diseases, including cancer.[1] This document offers an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Norstictic Acid |
| IC50 Value | 3.4 ± 0.7 μM[1] | 7.9 ± 0.8 μM[2] |
| Mechanism of Inhibition | Non-competitive, Non-covalent[1] | Covalent, Time-dependent[3][2][4] |
| Kinetic Constants | Not applicable | K_I = 90 ± 20 μM, k_inact_ = 1.7 ± 0.1 min⁻¹[4] |
| Reversibility | Reversible[1] | Irreversible[4] |
| Reported Selectivity | Not explicitly stated, but developed from a scaffold with known cross-reactivity. | Selective over some other phosphatases.[3][2] |
| Chemical Origin | Analog of the fungal natural product illudalic acid.[1] | Natural product.[3][2] |
In-Depth Analysis
This compound emerges as a more potent inhibitor of PHPT1 with a lower IC50 value compared to norstictic acid.[1][3][2] The two compounds exhibit fundamentally different mechanisms of action. This compound acts as a non-competitive and non-covalent inhibitor, suggesting a reversible interaction with the enzyme.[1] In contrast, norstictic acid is a time-dependent, covalent inhibitor, indicating that it forms a stable, irreversible bond with PHPT1.[3][2][4]
The covalent nature of norstictic acid's inhibition is further characterized by its inactivation constant (k_inact_) and inhibition constant (K_I_).[4] While covalent inhibitors can offer prolonged target engagement, they can also present challenges related to off-target effects and immunogenicity. Norstictic acid has been noted for its promiscuity, targeting multiple cellular components.[1] this compound, being a reversible inhibitor, may offer a more controlled and transient inhibition of PHPT1, which can be advantageous for certain research applications. However, it is derived from illudalic acid, a scaffold known for cross-reactivity with other phosphatases.[1]
Experimental Methodologies
The determination of the inhibitory activity of both this compound and norstictic acid on PHPT1 was conducted using a facile fluorogenic assay.[3][2][5][6] This assay relies on the hydrolysis of the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) by PHPT1, which results in a fluorescent product that can be quantified.
Protocol: PHPT1 Inhibition Assay using DiFMUP
This protocol is adapted from established methods for assaying PHPT1 activity.[5][6]
Materials:
-
Recombinant human PHPT1
-
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)
-
Assay Buffer: 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0
-
Inhibitor stock solutions (this compound or norstictic acid) in DMSO
-
384-well microplate
-
Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or norstictic acid) in the assay buffer.
-
To each well of the microplate, add 20 µL of the inhibitor dilution. For control wells (no inhibitor), add 20 µL of assay buffer with the corresponding DMSO concentration.
-
Add 20 µL of PHPT1 solution (e.g., 40 nM) to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of DiFMUP solution (e.g., 50 µM) to each well.
-
Incubate the plate in the dark at room temperature for 40 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To better understand the context of PHPT1 inhibition, the following diagrams illustrate the enzyme's signaling pathway and a typical experimental workflow.
Caption: PHPT1 Signaling Pathway.
Caption: PHPT1 Inhibition Assay Workflow.
References
- 1. Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitor Screen Identifies Covalent Inhibitors of the Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile, Fluorogenic Assay for Protein Histidine Phosphatase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of PHPT1 Inhibitor IA1-8H2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the protein histidine phosphatase 1 (PHPT1) inhibitor, IA1-8H2, and its alternatives. It details experimental data for in vitro activity and outlines robust methodologies for validating target engagement within a cellular context, a critical step in the development of novel therapeutics targeting phosphohistidine signaling.
Introduction to PHPT1 and the Inhibitor this compound
Protein histidine phosphorylation is a crucial but understudied post-translational modification involved in numerous cellular processes.[1] Protein histidine phosphatase 1 (PHPT1) is a key enzyme that reverses this modification and has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][2][3] this compound is a non-covalent, non-competitive inhibitor of PHPT1, derived from the fungal natural product illudalic acid.[3] Validating that this compound effectively engages PHPT1 within the complex environment of a living cell is paramount for its development as a chemical probe or therapeutic agent.
Comparative Analysis of PHPT1 Inhibitors
This compound stands as a potent inhibitor of PHPT1. For a comprehensive evaluation, its performance can be compared against other known PHPT1 inhibitors with different mechanisms of action.
| Inhibitor | Target | IC50 (in vitro) | Mechanism of Action | Cellular Activity Data |
| This compound | PHPT1 | 3.4 µM | Non-covalent, Non-competitive | Not yet reported |
| Illudalic Acid (IA1) | PHPT1 | 3.5 µM | Non-covalent, Non-competitive | Not yet reported |
| Norstictic Acid | PHPT1 | 7.9 µM | Covalent, Time-dependent | Inhibits breast cancer cell proliferation (IC50 = 14.9 - 17.3 µM) |
| Ethacrynic Acid | PHPT1 | Not specified | Covalent | Not specified for PHPT1 inhibition |
| Zinc (Zn2+) | PHPT1 | ~25 µM and ~490 µM | Divalent metal ion inhibition | Not applicable |
| Copper (Cu2+) | PHPT1 | ~500 µM | Divalent metal ion inhibition | Not applicable |
Data Summary: The table above highlights the in vitro potency of this compound in comparison to other PHPT1 inhibitors. Notably, while in vitro data for this compound is available, cellular activity data remains to be published. Norstictic acid serves as a valuable comparator with demonstrated cellular effects.
Experimental Protocols for Cellular Target Engagement
Validating that a compound engages its intended target in a cellular environment is a critical step in drug discovery. Based on established methodologies for other enzyme targets, the following protocols are recommended for validating this compound target engagement with PHPT1 in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a ligand to its target protein in intact cells or cell lysates. The principle lies in the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with known PHPT1 expression) to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Lysis and Heating: Harvest the cells and lyse them to obtain a cell lysate. Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble PHPT1 at each temperature is quantified by Western blotting using a specific anti-PHPT1 antibody.
-
Data Analysis: Plot the amount of soluble PHPT1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cell Proliferation Assay
Given that genetic knockdown of PHPT1 has been shown to reduce cancer cell proliferation, an anti-proliferative effect of this compound would serve as a downstream functional validation of target engagement.[2]
Protocol:
-
Cell Seeding: Seed a cancer cell line of interest (e.g., lung, liver, or renal cancer cell lines where PHPT1 is implicated) in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound, a positive control (e.g., a known cytotoxic agent), and a vehicle control.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound.
Phosphohistidine Level Measurement in Cells
A direct assessment of PHPT1 enzymatic activity in cells can be achieved by measuring the levels of its substrate, phosphohistidine. Inhibition of PHPT1 by this compound should lead to an increase in global phosphohistidine levels.
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with this compound or a vehicle control. Lyse the cells under conditions that preserve the labile phosphohistidine mark (e.g., using a basic lysis buffer).
-
Protein Extraction: Precipitate the proteins from the lysate.
-
NMR Spectroscopy: Resuspend the protein pellet in a suitable buffer for 31P NMR analysis. Acquire 31P NMR spectra to detect and quantify the phosphohistidine signal.
-
Data Analysis: Compare the phosphohistidine signal intensity between this compound-treated and vehicle-treated samples. An increase in the phosphohistidine signal upon this compound treatment would indicate target engagement and inhibition of PHPT1 activity in the cellular context.
Visualizing Pathways and Workflows
To further clarify the underlying biology and experimental designs, the following diagrams are provided.
References
Orthogonal Assays to Confirm IA1-8H2-Mediated PHPT1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of assays to confirm the inhibition of Protein Histidine Phosphatase 1 (PHPT1) by the small molecule inhibitor IA1-8H2. It outlines primary biochemical assays and proposes orthogonal, cell-based methods to provide robust validation of target engagement and cellular activity. Experimental data from published literature is included, alongside detailed protocols for key methodologies.
Introduction to PHPT1 and this compound
Protein Histidine Phosphatase 1 (PHPT1) is a key enzyme that catalyzes the dephosphorylation of histidine residues in proteins.[1] It is involved in various cellular processes, including signal transduction and the regulation of ion channels and metabolic enzymes.[1] Its dysregulation has been implicated in diseases such as cancer, making it an attractive target for therapeutic intervention.
This compound is a derivative of the fungal natural product illudalic acid and has been identified as a potent inhibitor of PHPT1.[2] It acts as a reversible, non-competitive inhibitor of PHPT1 activity.[2] To rigorously validate its mechanism of action and cellular efficacy, a combination of biochemical and cell-based orthogonal assays is essential.
Data Presentation: In Vitro Inhibition of PHPT1
The following table summarizes the in vitro inhibitory activity of this compound and other reported PHPT1 inhibitors.
| Compound | IC50 (μM) | Mechanism of Action | Assay Type | Reference |
| This compound | 3.4 ± 0.7 | Non-competitive, Reversible | DiFMUP Fluorogenic Assay | [2] |
| Illudalic acid (IA1) | 3.5 ± 0.6 | Non-competitive, Reversible | DiFMUP Fluorogenic Assay | [2] |
| Ethacrynic acid | 18.3 | Covalent | pNPP Colorimetric Assay | [3] |
| Norstictic acid | 7.9 ± 0.8 | Covalent, Time-dependent | DiFMUP Fluorogenic Assay | |
| Zinc Chloride (ZnCl₂) | 25 ± 1 | - | DiFMUP Fluorogenic Assay |
Proposed Orthogonal Assays for Validation of this compound Activity
To complement the in vitro enzymatic data, the following orthogonal assays are recommended to confirm target engagement and the functional cellular consequences of PHPT1 inhibition by this compound.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to PHPT1 in a cellular environment.
-
Western Blot Analysis of Substrate Phosphorylation: To measure the downstream effects of PHPT1 inhibition on the phosphorylation status of its known substrates.
Experimental Protocols
In Vitro PHPT1 Inhibition Assay (DiFMUP)
This assay measures the enzymatic activity of purified PHPT1 by monitoring the fluorescence generated from the dephosphorylation of the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Materials:
-
Purified recombinant human PHPT1
-
DiFMUP substrate
-
Assay buffer (e.g., 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0)
-
This compound and other test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of PHPT1 in assay buffer.
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
In a 384-well plate, add PHPT1 and the test compounds at various concentrations.
-
Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding DiFMUP substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: 358 nm, Emission: 450 nm).
-
Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[4]
Materials:
-
Cell line expressing endogenous or over-expressed PHPT1 (e.g., HEK293T)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blot reagents (see protocol below)
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PHPT1 at each temperature by Western blot. An increase in the melting temperature (Tm) in the presence of this compound indicates target engagement.
Western Blot for PHPT1 Substrate Phosphorylation
This assay assesses the functional consequence of PHPT1 inhibition by measuring the phosphorylation level of a known downstream substrate, such as ATP-Citrate Lyase (ACLY) or the potassium channel KCa3.1.[1]
Materials:
-
Cell line known to have active PHPT1 signaling
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-substrate (e.g., anti-pACLY), anti-total-substrate (e.g., anti-ACLY), and anti-PHPT1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with vehicle or increasing concentrations of this compound for a defined period.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
An increase in the phosphorylation of the substrate in this compound-treated cells would confirm functional inhibition of PHPT1.
Visualizations
Caption: PHPT1 signaling pathway and its inhibition by this compound.
Caption: Workflow for orthogonal validation of PHPT1 inhibitors.
References
- 1. PHPT1 phosphohistidine phosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Target Site for Covalent Inhibition of Protein Phosphohistidine Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The PHPT1 Inhibitor IA1-8H2 Versus Genetic Knockdown of PHPT1 for Cellular Function Studies
For researchers, scientists, and drug development professionals, understanding the nuances of targeting phosphohistidine phosphatase 1 (PHPT1) is critical for advancing research in areas from oncology to metabolic diseases. This guide provides an objective comparison of two key methodologies for inhibiting PHPT1 function: the small molecule inhibitor IA1-8H2 and genetic knockdown via techniques like shRNA.
This comparison guide synthesizes available experimental data to delineate the mechanisms, effects, and practical considerations of each approach. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of the underlying biological pathways and experimental workflows.
Unveiling the Target: PHPT1 and p-Histidine Signaling
Phosphohistidine (p-His) is a labile post-translational modification increasingly recognized for its role in pivotal cellular processes, including signal transduction and metabolism.[1] Protein Phosphohistidine Phosphatase 1 (PHPT1) is a key enzyme that dephosphorylates p-His residues on substrate proteins, thereby regulating their activity.[1] Dysregulation of PHPT1 has been implicated in cancer cell proliferation and metabolic disorders, making it an attractive therapeutic target.[1][2] Both the chemical inhibitor this compound and genetic knockdown aim to abrogate PHPT1 function, leading to an accumulation of p-His on its substrates and subsequent downstream effects.
Figure 1. Regulation of p-Histidine signaling by PHPT1 and points of intervention by this compound and shRNA.
Quantitative Comparison of Effects
The following tables summarize the available quantitative data for this compound and PHPT1 genetic knockdown. It is important to note that direct comparative studies using the same cell lines and experimental conditions are limited.
Table 1: Inhibitory Activity and Cellular Effects
| Parameter | This compound | Genetic Knockdown of PHPT1 |
| Mechanism of Action | Non-competitive inhibitor of PHPT1 enzymatic activity[1] | Reduction of PHPT1 protein expression |
| IC50 (PHPT1 inhibition) | 3.4 ± 0.7 µM[1] | Not Applicable |
| Effect on Cell Proliferation | Data not available | Attenuates cancer cell proliferation[1] |
| Effect on Apoptosis | Data not available | Induces apoptosis in some cancer cell lines[3][4] |
| Effect on p-Histidine Levels | Expected to increase, direct quantitative data not available | Expected to increase, direct quantitative data not available |
Table 2: Effects on Specific Cellular Processes
| Cellular Process | This compound | Genetic Knockdown of PHPT1 |
| Brown Adipocyte Differentiation | Data not available | Promotes differentiation[5] |
| Cancer Cell Migration & Invasion | Data not available | Knockdown of related lncRNA TPT1-AS1 inhibits migration and invasion in liver cancer[6] |
| Cell Cycle | Data not available | Knockdown of related lncRNA TPT1-AS1 induces G0/G1 arrest in liver cancer cells[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: shRNA-Mediated Knockdown of PHPT1
This protocol outlines the steps for generating stable cell lines with reduced PHPT1 expression using lentiviral-mediated shRNA delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer cells ic50: Topics by Science.gov [science.gov]
- 3. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of flow cytometry in an apoptosis assay to determine pH and temperature stability of shiga-like toxin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. lncRNA TPT1-AS1 knockdown inhibits liver cancer cell proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
IA1-8H2: A Selective Non-Covalent Inhibitor of PHPT1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of IA1-8H2, a potent inhibitor of Phosphohistidine Phosphatase 1 (PHPT1), with other known inhibitors. This analysis is supported by experimental data and detailed protocols to facilitate informed decisions in research and development.
This compound has emerged as a significant tool in the study of PHPT1, a protein phosphatase implicated in various cellular signaling pathways and disease states, including lung, liver, and renal cancers.[1][2] Understanding its inhibitory profile in comparison to other available compounds is crucial for its effective application.
Performance Comparison of PHPT1 Inhibitors
This compound distinguishes itself from other PHPT1 inhibitors primarily through its mechanism of action. It is a non-covalent, non-competitive inhibitor, a characteristic that contrasts with the covalent inhibition mechanisms of other notable inhibitors like norstictic acid and ethacrynic acid.[3][4] This reversible, non-competitive binding suggests a different mode of interaction with the enzyme, offering an alternative approach for modulating PHPT1 activity.
The potency of this compound, as indicated by its half-maximal inhibitory concentration (IC50), is the highest among the compared inhibitors. With an IC50 of 3.4 ± 0.7 μM, it is more potent than norstictic acid (IC50 = 7.9 ± 0.8 μM) and ethacrynic acid (IC50 = 18.3 μM).[3]
| Inhibitor | IC50 (μM) | Mechanism of Action | Binding Site |
| This compound | 3.4 ± 0.7 | Non-covalent, Non-competitive | Does not involve Cys69, Cys71, or Cys73 [3] |
| Norstictic Acid | 7.9 ± 0.8 | Covalent | Unspecified |
| Ethacrynic Acid | 18.3 | Covalent | Cys73 |
Table 1. Comparison of PHPT1 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50), mechanism of action, and known binding sites for this compound and other selected PHPT1 inhibitors.
While initial screens indicated that the class of compounds including this compound exhibits significant selectivity for PHPT1 over other phosphatases, specific quantitative data on the selectivity profile of this compound against a broad panel of phosphatases is not yet available in the public domain. In contrast, ethacrynic acid is known to be a promiscuous inhibitor, targeting various other cellular proteins.
Experimental Methodologies
The determination of the inhibitory potency of these compounds relies on robust and reproducible experimental protocols. A widely used method is a fluorogenic assay utilizing the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Protocol for PHPT1 Inhibition Assay using DiFMUP
This protocol outlines the key steps for determining the IC50 of a potential PHPT1 inhibitor.[5]
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare a stock solution of PHPT1 enzyme in an appropriate buffer (e.g., 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0).
-
Prepare a stock solution of the fluorogenic substrate DiFMUP in DMSO.
-
Prepare a reaction buffer containing a reducing agent (e.g., 500 μM DTT).
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer.
-
Add varying concentrations of the inhibitor to the wells.
-
Add the PHPT1 enzyme to each well and incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths typically around 358/450 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using software such as GraphPad Prism.
-
Visualizing Experimental and Logical Relationships
To further clarify the experimental workflow and the logical relationship of this compound with PHPT1, the following diagrams are provided.
References
Selectivity Profile of the PHPT1 Inhibitor IA1-8H2 Against Other Phosphatases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor IA1-8H2, focusing on its selectivity against a panel of phosphatases. This compound, a derivative of the fungal natural product illudalic acid, has been identified as a non-covalent and non-competitive inhibitor of Protein Histidine Phosphatase 1 (PHPT1) with an IC50 of 3.4 μM.[1][2] Understanding the selectivity of a chemical probe like this compound is crucial for its use in studying the biological roles of its primary target and for assessing its potential as a therapeutic agent.
Executive Summary
This compound Profile
| Property | Description |
| Compound Name | This compound |
| Target | Protein Histidine Phosphatase 1 (PHPT1) |
| Inhibition Type | Non-covalent, Non-competitive |
| IC50 for PHPT1 | 3.4 ± 0.7 μM |
Signaling Pathway of PHPT1
PHPT1 is a key enzyme in regulating histidine phosphorylation, a post-translational modification that plays a role in various cellular processes. The precise signaling pathways involving PHPT1 are still under investigation, but it is known to dephosphorylate substrates involved in cell migration, proliferation, and ion channel regulation. The inhibition of PHPT1 by this compound offers a tool to probe these pathways further.
Caption: A simplified diagram of the PHPT1 signaling pathway and the inhibitory action of this compound.
Selectivity of this compound: A Comparative Analysis
While the primary publication on this compound did not include a broad selectivity panel, studies on similar illudalic acid analogs have demonstrated a degree of selectivity. For instance, other analogs have been screened against a panel of protein tyrosine phosphatases (PTPs), showing preferential inhibition of certain PTPs over others. However, direct comparative data for this compound against a diverse range of phosphatases, including serine/threonine and other histidine phosphatases, is not currently available in the public literature.
To properly assess the utility of this compound as a specific chemical probe, it is essential to profile its inhibitory activity against a panel of phosphatases. Below is a template for how such data would be presented.
Table 1: Hypothetical Selectivity Profile of this compound Against a Panel of Human Phosphatases
| Phosphatase | Class | % Inhibition at 10 µM | IC50 (µM) |
| PHPT1 | Histidine Phosphatase | >90% | 3.4 |
| PTP1B | Tyrosine Phosphatase | Data not available | Data not available |
| SHP2 | Tyrosine Phosphatase | Data not available | Data not available |
| CD45 | Tyrosine Phosphatase | Data not available | Data not available |
| PP1 | Serine/Threonine Phosphatase | Data not available | Data not available |
| PP2A | Serine/Threonine Phosphatase | Data not available | Data not available |
| Alkaline Phosphatase | Broad Specificity | Data not available | Data not available |
| Acid Phosphatase | Broad Specificity | Data not available | Data not available |
This table is for illustrative purposes only, as comprehensive selectivity data for this compound is not publicly available.
Experimental Protocols
The inhibitory activity of this compound against PHPT1 was determined using a fluorogenic assay. The following protocol is based on the methodology described for the characterization of PHPT1 inhibitors.
Phosphatase Inhibition Assay
This assay measures the enzymatic activity of phosphatases by monitoring the fluorescence generated from the dephosphorylation of a fluorogenic substrate.
Materials:
-
Recombinant human phosphatases (e.g., PHPT1, PTP1B, etc.)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4)
-
Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: The recombinant phosphatase is diluted in the assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the diluted phosphatase enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for the interaction between the inhibitor and the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the DiFMUP substrate solution (at a concentration close to its Km for the respective enzyme) to each well to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro phosphatase inhibition assay.
Conclusion
This compound is a valuable chemical tool for studying the function of PHPT1. However, the lack of a comprehensive public selectivity profile is a significant limitation for its application as a highly specific probe. The experimental protocols outlined in this guide provide a clear path for researchers to independently determine the selectivity of this compound against a broader panel of phosphatases. Such data will be critical for the interpretation of experimental results and for guiding any future drug development efforts based on this chemical scaffold.
References
- 1. Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IA1-8H2 and Other Illudalic Acid Derivatives as Phosphatase Inhibitors
A comprehensive guide for researchers and drug development professionals on the performance and mechanisms of illudalic acid derivatives, supported by experimental data.
This guide provides a detailed comparative analysis of IA1-8H2 and other noteworthy illudalic acid derivatives that have emerged as potent inhibitors of various protein phosphatases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of natural product analogs.
Introduction
Illudalic acid, a sesquiterpenoid isolated from the fungus Omphalotus illudens, and its synthetic derivatives have garnered significant attention for their diverse biological activities. Notably, these compounds have been identified as potent inhibitors of protein phosphatases, a class of enzymes crucial for cellular signal transduction. Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of this compound and other key illudalic acid derivatives, summarizing their inhibitory potency, selectivity, and mechanisms of action against various phosphatases.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other illudalic acid derivatives against a panel of protein phosphatases. This data provides a quantitative basis for comparing their potency and selectivity.
Table 1: Inhibition of Protein Histidine Phosphatase 1 (PHPT1) by Illudalic Acid Derivatives [1][2]
| Compound | IC50 (µM) against PHPT1 |
| This compound | 3.4 ± 0.7 |
| Illudalic Acid (IA1) | 3.5 ± 0.6 |
| IA1-6OMe | 14 ± 3 |
| 7-BIA | 32 ± 1 |
Table 2: Inhibition of Leukocyte Common Antigen-Related (LAR) Family and other Protein Tyrosine Phosphatases (PTPs) by Illudalic Acid and its Analogs [3][4][5][6][7][8][9][10]
| Compound | IC50 against LAR (µM) | IC50 against PTPσ (µM) | IC50 against PTPδ (µM) | IC50 against PTP1B (µM) |
| Illudalic Acid | 2.1 ± 0.2 (pH 6.5), 0.052 ± 0.01 (pH 7.5) | - | - | >100 |
| Illudalic Acid Methyl Ether | 55 ± 6 | - | - | - |
| 7-butoxy-illudalic acid (7-BIA) | - | - | Potent inhibitor | - |
| NHB1109 (7-cyclopentyl methoxy analog) | - | 0.6-0.7 | 0.6-0.7 | - |
Note: The inhibitory activity of Illudalic Acid against LAR is pH-dependent.
Mechanism of Action: A Tale of Two Modes
A key differentiator among illudalic acid derivatives is their mechanism of inhibition.
This compound has been identified as a reversible, non-competitive inhibitor of PHPT1.[1] This is in contrast to the mechanism observed for other derivatives against different phosphatases. Studies have shown that the interaction of this compound with PHPT1 does not depend on the presence of cysteine residues in the enzyme.[1]
On the other hand, illudalic acid and its analogs are known to act as covalent inhibitors of the LAR family of protein tyrosine phosphatases.[3] Their mechanism is believed to involve the formation of a covalent adduct with a cysteine residue in the active site of the phosphatase.[1] This covalent binding leads to irreversible inhibition of the enzyme.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.
PHPT1 Inhibition Assay using a Fluorogenic Substrate (DiFMUP)[11][12]
This assay measures the inhibition of PHPT1 activity by monitoring the fluorescence increase upon the enzymatic hydrolysis of 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant human PHPT1 enzyme
-
DiFMUP substrate (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add a defined amount of PHPT1 enzyme to each well.
-
Add the test compounds at various concentrations to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at room temperature for a pre-determined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of DiFMUP to each well.
-
Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30 minutes) using a fluorescence plate reader.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
LAR Phosphatase Inhibition Assay using a Chromogenic Substrate (pNPP)[13][14][15][16][17]
This assay determines the inhibitory effect on LAR phosphatase activity by measuring the production of p-nitrophenol from the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human LAR phosphatase domain
-
pNPP substrate (stock solution in water)
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.5, 100 mM NaCl, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a defined amount of LAR phosphatase to each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Start the reaction by adding a solution of pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1 N NaOH).
-
Measure the absorbance of the yellow p-nitrophenolate product at 405 nm using a microplate reader.
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the targeted phosphatases and a general workflow for inhibitor screening.
Caption: LAR Phosphatase Signaling Pathway in Cell Adhesion.[11]
Caption: PTPRD-mediated dephosphorylation of STAT3.[12][13]
Caption: General workflow for screening illudalic acid derivatives.
Conclusion
This compound and other illudalic acid derivatives represent a promising class of phosphatase inhibitors with diverse mechanisms of action and selectivity profiles. This compound stands out as a potent, reversible, and non-competitive inhibitor of PHPT1, offering a valuable tool for studying the role of this enzyme in various cellular processes. In contrast, other illudalic acid analogs demonstrate potent, often covalent, inhibition of protein tyrosine phosphatases, particularly those of the LAR family. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these fascinating molecules. Future structure-activity relationship (SAR) studies will be crucial for developing more potent and selective inhibitors based on the illudalic acid scaffold for a range of therapeutic applications.
References
- 1. Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Inhibitors Based on Illudalic Acid - ChemistryViews [chemistryviews.org]
- 3. Synthesis of illudalic acid and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and PTP Inhibitory Activity of Illudalic Acid and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions [agris.fao.org]
- 6. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and PTP Inhibitory Activity of Illudalic Acid and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Illudalic acid as a potential LAR inhibitor: synthesis, SAR, and preliminary studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Protein tyrosine phosphatase receptor type D (PTPRD)—mediated signaling pathways for the potential treatment of hepatocellular carcinoma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Head-to-head comparison of IA1-8H2 and other small molecule phosphatase inhibitors
A detailed analysis for researchers and drug development professionals in the field of phosphatase-targeted therapies.
The reversible phosphorylation of proteins is a cornerstone of cellular signaling, meticulously controlled by the opposing actions of kinases and phosphatases. While kinases have long been successful drug targets, the development of potent and selective phosphatase inhibitors has been a significant challenge. This guide provides a head-to-head comparison of IA1-8H2, a novel small molecule inhibitor of Protein Histidine Phosphatase 1 (PHPT1), with other known inhibitors of this enzyme, as well as a broader look at the landscape of small molecule phosphatase inhibitors.
Executive Summary
This compound is a recently identified non-covalent and non-competitive inhibitor of PHPT1, a member of the histidine phosphatase family.[1][2] It represents a distinct class of inhibitor compared to previously identified covalent inhibitors of the same target. This guide will delve into the biochemical and cellular activities of this compound in comparison to other PHPT1 inhibitors, namely norstictic acid and ethacrynic acid. Furthermore, it will provide context by briefly contrasting these PHPT1 inhibitors with the more extensively studied tyrosine phosphatase inhibitors, particularly those targeting SHP2.
Biochemical Potency and Mechanism of Action
The efficacy of a small molecule inhibitor is fundamentally defined by its biochemical potency and its mechanism of action. The following table summarizes these key parameters for this compound and other selected PHPT1 inhibitors.
| Inhibitor | Target | IC50 (µM) | Mechanism of Action | Reference |
| This compound | PHPT1 | 3.4 | Non-covalent, Non-competitive | [1][2] |
| Norstictic Acid | PHPT1 | 7.9 | Covalent | [3] |
| Ethacrynic Acid | PHPT1 | 18.3 | Covalent |
Key Insights:
-
This compound demonstrates the most potent inhibition of PHPT1 in this comparative set with an IC50 of 3.4 µM.[1][2]
-
A key differentiator for this compound is its non-covalent and non-competitive mechanism of action, which may offer advantages in terms of reversibility and potential off-target effects compared to the covalent mechanisms of norstictic acid and ethacrynic acid.[1][2]
Cellular Activity and Therapeutic Potential
The ultimate utility of a phosphatase inhibitor lies in its ability to modulate cellular processes and exhibit therapeutic potential. While cellular data for this compound is not yet widely available, the known cellular effects of other PHPT1 inhibitors and the broader implications of PHPT1 inhibition provide valuable context. Overexpression of PHPT1 has been implicated in lung cancer, hepatocarcinoma, and renal cancer, suggesting that its inhibition is a promising therapeutic strategy.
| Inhibitor | Cellular Activity | Therapeutic Area | Reference |
| This compound | Data not publicly available | Cancer (potential) | |
| Norstictic Acid | Inhibits proliferation, migration, and invasion of breast cancer cells. | Cancer | |
| Ethacrynic Acid | Inhibits STAT3 activity in prostate cancer cells. | Cancer, Diuretic |
Note: The selectivity profile of this compound against other phosphatases has not been extensively published. Further research is required to fully understand its specificity and potential for off-target effects.
The PHPT1 Signaling Pathway
PHPT1 is a key regulator of histidine phosphorylation, a less-studied but critical post-translational modification involved in numerous cellular processes. PHPT1 dephosphorylates a variety of substrates, thereby modulating their activity and downstream signaling. Understanding this pathway is crucial for elucidating the mechanism of action of PHPT1 inhibitors.
Caption: PHPT1 dephosphorylates key proteins, regulating diverse cellular functions.
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the evaluation of enzyme inhibitors. Below is a detailed methodology for a typical in vitro PHPT1 inhibition assay.
Protocol: In Vitro PHPT1 Inhibition Assay using a Fluorogenic Substrate
This protocol is adapted from established methods for measuring phosphatase activity and can be used to determine the IC50 values of potential PHPT1 inhibitors.
Materials:
-
Recombinant human PHPT1 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4)
-
Fluorogenic substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 0.01 µM.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted test compounds or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 18 µL of PHPT1 enzyme solution (diluted in Assay Buffer to the desired final concentration) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration that is at or below the Km of the enzyme for the substrate.
-
Add 20 µL of the DiFMUP substrate solution to each well to initiate the enzymatic reaction. The final reaction volume will be 40 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The excitation and emission wavelengths for the product of DiFMUP are typically around 355 nm and 460 nm, respectively.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to the DMSO control wells (representing 100% enzyme activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining the potency of PHPT1 inhibitors.
Broader Context: Comparison with Other Phosphatase Inhibitor Classes
While this guide focuses on PHPT1 inhibitors, it is important to understand their place within the broader landscape of phosphatase inhibitor development. The most clinically advanced phosphatase inhibitors target protein tyrosine phosphatases (PTPs), with a particular focus on SHP2.
SHP2 Inhibitors:
-
Target: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, a key driver of many cancers.
-
Mechanism: Most clinical-stage SHP2 inhibitors are allosteric, binding to a site distinct from the active site to lock the enzyme in an inactive conformation. This approach has yielded highly selective inhibitors.
-
Clinical Development: Several SHP2 inhibitors are currently in clinical trials, often in combination with other targeted therapies like KRAS or MEK inhibitors, for the treatment of various solid tumors.
Key Differences between PHPT1 and SHP2 Inhibitors:
| Feature | PHPT1 Inhibitors (e.g., this compound) | SHP2 Inhibitors (e.g., TNO-155) |
| Phosphatase Class | Histidine Phosphatase | Tyrosine Phosphatase |
| Signaling Pathway | Diverse (ion transport, metabolism) | Primarily RAS-MAPK |
| Inhibitor Mechanism | Varied (non-competitive, covalent) | Primarily Allosteric |
| Clinical Stage | Preclinical | Clinical Trials |
This comparison highlights the nascent stage of PHPT1 inhibitor development relative to the more mature field of SHP2 inhibition. The unique biology of PHPT1 and the novel mechanisms of inhibitors like this compound, however, present exciting new avenues for therapeutic intervention.
Conclusion
This compound emerges as a potent and mechanistically distinct inhibitor of PHPT1, offering a valuable new tool for studying histidine phosphorylation and a promising scaffold for the development of novel therapeutics. Its non-covalent, non-competitive mode of action sets it apart from other known PHPT1 inhibitors and may confer a more favorable pharmacological profile. While further studies are needed to fully characterize its selectivity and cellular activity, this compound represents a significant advancement in the challenging field of phosphatase inhibitor discovery. The continued exploration of inhibitors targeting less-drugged phosphatase classes like PHPT1 holds the potential to unlock new treatment paradigms for a range of diseases.
References
- 1. Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Inhibitors Based on Illudalic Acid - ChemistryViews [chemistryviews.org]
Safety Operating Guide
Crucial Steps for the Safe Disposal of Laboratory Reagents Labeled IA1-8H2
Immediate Safety and Logistical Guidance for Researchers, Scientists, and Drug Development Professionals
The identifier "IA1-8H2" does not correspond to a recognized chemical in standardized databases. It is likely an internal laboratory code, a component of a larger kit, or a shorthand notation. Providing specific disposal procedures without accurate chemical identification is unsafe and could result in hazardous reactions, environmental contamination, or non-compliance with regulatory standards.
This guide provides a procedural framework to enable laboratory personnel to correctly identify the substance and proceed with its safe and compliant disposal. Adherence to these steps is critical for ensuring laboratory safety and proper chemical handling.
Step 1: Accurate Identification of the Substance
The primary and most critical step is to determine the precise chemical identity of "this compound". Consult the following resources, which are typically available within a laboratory setting:
-
Original Packaging and Labeling: Examine the primary container, secondary packaging, and any accompanying materials for a full chemical name, CAS (Chemical Abstracts Service) number, or manufacturer details.
-
Safety Data Sheet (SDS): The SDS is the most comprehensive source of safety and disposal information. If the original SDS is not with the product, locate it through one of the following methods:
-
Internal Laboratory Records: Check your laboratory's chemical inventory system or SDS database.
-
Manufacturer's Website: The manufacturer or supplier is legally obligated to provide an SDS for their products.
-
Purchase Records: Your laboratory's purchasing department should have records of the chemical, including the supplier and product number, which can be used to obtain the SDS.
-
-
Laboratory Information Management System (LIMS) or Inventory Database: Your institution's chemical inventory system may contain detailed information linked to the internal identifier "this compound".
Step 2: Review of the Safety Data Sheet (SDS)
Once the SDS is obtained, pay close attention to the following sections for disposal guidance:
-
Section 7: Handling and Storage: This section provides information on safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: This will specify the required Personal Protective Equipment (PPE), such as gloves, eye protection, and respiratory protection.
-
Section 9: Physical and Chemical Properties: Understanding the properties of the chemical (e.g., pH, flammability, reactivity) is crucial for safe disposal.
-
Section 10: Stability and Reactivity: This section details any chemical incompatibilities to avoid during storage and disposal.
-
Section 13: Disposal Considerations: This is the most critical section for disposal procedures. It will provide specific instructions on how to dispose of the chemical and its container in a manner that is compliant with local, state, and federal regulations.
Step 3: General Chemical Waste Disposal Protocol
After identifying the chemical and reviewing the SDS, follow your institution's established chemical waste disposal procedures. A general workflow is outlined below.
Quantitative Data Summary
Once the Safety Data Sheet for "this compound" has been located, use the following table to summarize key quantitative data relevant to its safe handling and disposal. This will provide a quick reference for laboratory personnel.
| Parameter | Value | SDS Section Reference |
| pH | e.g., 2.5 (1% solution) | Section 9 |
| Flash Point | e.g., 62 °C | Section 9 |
| Boiling Point | e.g., 118 °C | Section 9 |
| Specific Gravity | e.g., 1.05 g/cm³ | Section 9 |
| Exposure Limits (TWA) | e.g., 10 ppm | Section 8 |
| LD50 (Oral, Rat) | e.g., 3000 mg/kg | Section 11 |
| Recommended PPE | e.g., Nitrile gloves, safety goggles | Section 8 |
| Incompatible Materials | e.g., Strong oxidizing agents, acids | Section 10 |
| Disposal Code (if any) | e.g., D001 (Ignitable) | Section 13 |
Note: The values in the table above are examples. Populate this table with the specific information found in the SDS for the identified substance.
By following this structured approach, researchers, scientists, and drug development professionals can ensure that unidentified laboratory reagents such as "this compound" are handled and disposed of in a manner that is safe, compliant, and environmentally responsible. Always prioritize accurate identification before proceeding with any chemical handling or disposal procedures. If the identity of the substance cannot be determined, it should be treated as a hazardous unknown and disposed of through a professional chemical waste management service.
Essential Safety and Handling Protocols for IA1-8H2
This document provides crucial safety and logistical information for the handling of the novel compound IA1-8H2. All personnel must adhere to these guidelines to ensure a safe laboratory environment and prevent exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in any form (solid, liquid, or in solution). Proper use of PPE is the first line of defense against potential exposure.[1][2][3][4][5]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield must be worn when handling bulk quantities. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is required when handling concentrated solutions. | Prevents skin contact and absorption. |
| Body Protection | Flame-resistant lab coat. Chemical-resistant apron required for procedures with a high risk of splashing. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator is required for handling the powdered form. | Prevents inhalation of fine particles. |
| Foot Protection | Closed-toe, non-slip shoes. | Protects feet from spills and falling objects.[2] |
Emergency Procedures
Immediate and appropriate action during an emergency is critical to minimizing harm.
In the event of a spill, follow these steps.[6][7][8][9][10]
Table 2: this compound Spill Response Protocol
| Spill Size | Containment | Neutralization & Cleanup |
| Small (<\100 mL) | Cover with an absorbent, inert material (e.g., vermiculite, sand). | Once absorbed, use a non-sparking scoop to collect the material into a designated hazardous waste container. Clean the affected area with a 10% bleach solution, followed by water. |
| Large (>\100 mL) | Evacuate the immediate area. Restrict access. | From a safe distance, cover the spill with an absorbent material. Contact the institutional Environmental Health & Safety (EHS) office immediately for assistance. Do not attempt to clean up a large spill without specialized training and equipment. |
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. | Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. | Seek immediate medical attention. |
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
Table 4: this compound Waste Disposal Guidelines
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container. | Arrange for pickup by the institutional hazardous waste management service.[11] |
| Liquid Waste | Labeled, sealed, and chemical-resistant container. | Arrange for pickup by the institutional hazardous waste management service. Do not pour down the drain.[11][12] |
| Sharps | Labeled, puncture-proof sharps container. | Arrange for pickup by the institutional hazardous waste management service. |
| Contaminated PPE | Labeled, sealed plastic bag. | Place in the designated solid hazardous waste container for the laboratory. |
Experimental Protocols
Standard Operating Procedure for Solubilizing this compound Powder
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure a calibrated analytical balance and a chemical fume hood are available and certified.
-
Prepare a designated waste container for this compound contaminated materials.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on the analytical balance inside the chemical fume hood.
-
Carefully weigh the desired amount of this compound powder. Avoid creating airborne dust.
-
-
Solubilization:
-
In the chemical fume hood, add the desired solvent to the this compound powder in a suitable container.
-
Gently swirl or vortex the mixture until the powder is fully dissolved.
-
-
Storage:
-
Seal the container with the this compound solution.
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
-
Store in a designated, secure location according to the material's specific storage requirements.
-
-
Cleanup:
-
Decontaminate the work surface with a 10% bleach solution.
-
Dispose of all contaminated materials, including weighing paper and used pipette tips, in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Diagrams
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment (PPE) | Prepare Iowa [prepareiowa.training-source.org]
- 2. Personal Protective Equipment | Policy Library [policy.iastate.edu]
- 3. osha.gov [osha.gov]
- 4. Personal Protective Equipment (PPE) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. iowacounty.iowa.gov [iowacounty.iowa.gov]
- 6. Spills & Emergency Planning | Department of Natural Resources [iowadnr.gov]
- 7. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. epa.gov [epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Spill Response | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 11. Waste and Recycling Guidelines - Environmental Health and Safety [ehs.iastate.edu]
- 12. www-pub.iaea.org [www-pub.iaea.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
